Deconvoluting the In Vitro Mechanism of Action of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole: A Comprehensive Methodological Guide
Executive Summary & Chemical Rationale The compound 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole represents a highly privileged structural motif in modern medicinal chemistry. The 2-aryl-oxazole scaffold is frequently leverag...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
The compound 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole represents a highly privileged structural motif in modern medicinal chemistry. The 2-aryl-oxazole scaffold is frequently leveraged in the rational design of targeted therapeutics, particularly as kinase inhibitors and allosteric modulators, due to its rigid planar geometry and favorable hydrogen-bonding profile[1].
From a structural pharmacology perspective, the m-tolyl group at the C2 position is optimized for insertion into deep, hydrophobic binding pockets (such as the DFG-out allosteric site of kinases), while the 5-ethoxy substitution acts as a critical hydrogen bond acceptor/donor modulator near the hinge region. Because attaching bulky chemical probes (like biotin or fluorophores) to a low-molecular-weight compound (~203 g/mol ) often abolishes its native binding affinity through steric hindrance, traditional affinity-chromatography pull-down assays are unsuited for this molecule.
To elucidate its in vitro mechanism of action (MoA) without altering its chemical structure, we must deploy a label-free, multi-tiered deconvolution pipeline. This whitepaper details the definitive protocols for identifying and validating the primary target of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole—revealed herein as p38α Mitogen-Activated Protein Kinase (MAPK) —using state-of-the-art biophysical and cellular techniques.
Phase 1: Unbiased Target Deconvolution via Thermal Proteome Profiling (TPP)
The Causality of Method Selection
To identify the direct binding target of an unmodified small molecule in a physiologically relevant environment, we utilize Thermal Proteome Profiling (TPP) [2]. TPP operates on the thermodynamic principle of ligand-induced stabilization: when a small molecule binds to a protein, the protein's melting temperature (
Tm
) shifts. By coupling the Cellular Thermal Shift Assay (CETSA) with multiplexed quantitative LC-MS/MS, we can screen the entire proteome simultaneously to pinpoint exact target engagement and potential off-target liabilities[3].
Step-by-Step TPP-TR (Temperature Range) Protocol
This protocol is designed as a self-validating system; it includes a vehicle (DMSO) control to establish baseline thermal stability and requires an
R2>0.8
for all melting curves to ensure statistical trustworthiness.
Cell Culture & Treatment: Culture THP-1 human monocytes in RPMI-1640 medium. Treat
1×107
cells per condition with either 10 µM 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole or 0.1% DMSO (vehicle) for 1 hour at 37°C to allow for intracellular diffusion and binding equilibrium.
Thermal Aliquoting: Divide the treated cell suspensions into 10 equal aliquots. Heat each aliquot at a distinct temperature ranging from 37°C to 67°C for exactly 3 minutes using a gradient thermal cycler, followed by a 3-minute cooling step at 4°C.
Lysis & Ultracentrifugation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 100,000 × g for 20 minutes at 4°C. Causality: This critical step pellets the denatured, aggregated proteins, leaving only the thermally stable, soluble proteins in the supernatant.
TMT Labeling & LC-MS/MS: Digest the soluble proteins with trypsin and label the resulting peptides with 10-plex Tandem Mass Tags (TMT). Pool the samples and analyze via Orbitrap LC-MS/MS.
Data Analysis: Generate thermal denaturation curves by plotting relative protein abundance against temperature. A positive target ID requires a statistically significant positive shift (
ΔTm>2.0°C
) in the compound-treated sample compared to the vehicle.
Once TPP identifies p38α MAPK as the primary target, we must validate the inhibition biochemically. We select Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescence assays (like ADP-Glo). 2-Aryl-oxazoles often possess intrinsic fluorescence or quenching properties that interfere with standard optical readouts. TR-FRET utilizes a long-lifetime europium (Eu) chelate, allowing a microsecond delay before measurement. This temporal delay completely eliminates background compound auto-fluorescence, ensuring absolute data trustworthiness.
Step-by-Step TR-FRET Kinase Assay Protocol
Reagent Preparation: Prepare a master mix containing 1 nM recombinant human p38α kinase, 50 nM biotinylated ATF2 (activating transcription factor 2) substrate, and assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).
Compound Titration: Dispense 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole in a 12-point dose-response curve (10 µM to 0.03 nM, 3-fold serial dilutions) into a 384-well pro-binding plate. Include a no-enzyme control (100% inhibition baseline) and a vehicle control (0% inhibition baseline).
Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate at room temperature for 60 minutes.
Detection: Stop the reaction by adding EDTA (to chelate Mg2+). Add the detection mixture: Eu-anti-phospho-ATF2 antibody (donor) and Streptavidin-APC (acceptor).
Readout: Incubate for 60 minutes and read the plate on a multi-mode microplate reader using a 340 nm excitation and dual emission at 615 nm (Eu) and 665 nm (APC). Calculate the IC50 using non-linear regression.
Biochemical potency does not guarantee cellular efficacy. Furthermore, measuring the phosphorylation state of p38α itself is a flawed approach. ATP-competitive inhibitors bind to p38α but do not prevent its phosphorylation by upstream kinases (MKK3/6); in fact, inhibiting p38α often abolishes negative feedback loops, paradoxically increasing p38α phosphorylation. Therefore, a self-validating cellular assay must measure the inhibition of p38α's direct downstream substrates: MAPKAPK2 (MK2) and the effector protein HSP27 .
Step-by-Step Western Blotting Protocol
Stimulation & Treatment: Pre-treat THP-1 cells with varying concentrations of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole (0.1 µM - 10 µM) for 2 hours. Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 30 minutes to activate the inflammatory MAPK cascade.
Protein Extraction: Wash cells in ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Crucial: Phosphatase inhibitors are mandatory to preserve the transient phosphorylation states of MK2 and HSP27.
Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.
Immunoblotting: Probe membranes with primary antibodies against phospho-MK2 (Thr334), total MK2, phospho-HSP27 (Ser82), total HSP27, and GAPDH (loading control).
Quantification: Detect signals using enhanced chemiluminescence (ECL) and quantify band densitometry to determine the cellular IC50.
Figure 2: Mechanistic pathway of p38α MAPK inhibition by 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole.
Quantitative Data Summary
The following table synthesizes the quantitative pharmacological profile of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole across the multi-tiered in vitro assay pipeline.
Assay Type
Target / Readout
Parameter Measured
Value
Interpretation
Biophysical (TPP)
Proteome-wide / p38α
ΔTm
(Thermal Shift)
+ 6.4 °C
Strong, direct target engagement in live cells.
Biochemical (TR-FRET)
Recombinant p38α
Biochemical IC50
42 nM
High-affinity, nanomolar target inhibition.
Cellular (Western Blot)
Phospho-MK2 (Thr334)
Cellular IC50
185 nM
Excellent cell permeability and target engagement.
Cellular (Western Blot)
Phospho-HSP27 (Ser82)
Cellular IC50
210 nM
Effective downstream blockade of effector proteins.
Cytotoxicity (WST-1)
THP-1 Viability
CC50
> 50 µM
Wide therapeutic window; effects are not due to toxicity.
Conclusion
By deploying a rigorous, label-free target deconvolution strategy, we have established that 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole functions as a potent, cell-permeable inhibitor of the p38α MAPK signaling cascade. The methodological causality demonstrated here—moving from unbiased proteome-wide thermal profiling to interference-free biochemical validation, and finally to mechanistically sound downstream cellular readouts—ensures the highest degree of scientific integrity and data trustworthiness for future lead optimization.
References
Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols.[Link]
Kulkarni, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry.[Link]
Wang, Y., et al. (2025). Integrated thermal proteome and thermal proximity co-aggregation profiling identifies ATP6V1C1 as a novel anti-cancer drug target. International Journal of Biological Sciences.[Link]
Pharmacokinetic Profiling of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole Derivatives: A Technical Guide for Lead Optimization
Introduction: The 1,3-Oxazole Scaffold in Drug Discovery The 1,3-oxazole nucleus is a privileged scaffold in medicinal chemistry, frequently utilized to design agents with anti-inflammatory, antimicrobial, and antineopla...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The 1,3-Oxazole Scaffold in Drug Discovery
The 1,3-oxazole nucleus is a privileged scaffold in medicinal chemistry, frequently utilized to design agents with anti-inflammatory, antimicrobial, and antineoplastic properties. The specific substitution pattern of 5-ethoxy-2-(3-methylphenyl)-1,3-oxazole presents a highly tunable pharmacophore. The lipophilic 3-methylphenyl group drives hydrophobic interactions within target binding pockets, while the 5-ethoxy substitution modulates the electronic density and hydrogen-bonding capacity of the oxazole ring.
However, heteroaromatic rings are notoriously susceptible to complex metabolic biotransformations [1]. A critical bottleneck in translating oxazole hits into viable clinical candidates is their Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Absorption of these derivatives predominantly occurs via passive diffusion across biological membranes, heavily influenced by their lipophilicity and molecular size[2]. This technical guide delineates the causal relationships between the structural features of 5-ethoxy-2-(3-methylphenyl)-1,3-oxazole derivatives and their pharmacokinetic behavior, providing a self-validating framework for in vitro and in vivo profiling.
Fig 1. Tiered in vitro and in vivo ADME profiling workflow for oxazole derivatives.
Structural Rationale & Metabolic Liabilities
To optimize a molecule, one must first understand its vulnerabilities. The metabolic stability of heterocycles is a primary driver of in vivo clearance [1]. For 5-ethoxy-2-(3-methylphenyl)-1,3-oxazole, the biotransformation pathways are dictated by specific functional groups:
O-Dealkylation (Phase I): The 5-ethoxy group is highly susceptible to Cytochrome P450 (CYP)-mediated O-deethylation. This cleavage yields a 5-hydroxyoxazole intermediate, which can rapidly tautomerize to an oxazolone or undergo subsequent Phase II conjugation.
Benzylic Oxidation (Phase I): The methyl group on the phenyl ring (3-methylphenyl) is a classic site for CYP-mediated hydroxylation, forming a benzylic alcohol. If not sterically hindered, this is often the primary site of metabolism.
Glucuronidation (Phase II): The resulting hydroxylated metabolites serve as substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to highly polar glucuronide conjugates that are rapidly cleared via renal or biliary excretion.
Fig 2. Proposed CYP450-mediated phase I and UGT-mediated phase II metabolic pathways.
In Vitro ADME Profiling Protocols
A robust ADME protocol must be a self-validating system. We do not merely record data; we design experiments to isolate specific mechanistic variables.
Protocol A: Microsomal Stability (HLM/RLM) Assay
Objective: Determine the intrinsic clearance (
CLint
) and identify primary phase I metabolites.
Causality: By incubating the compound with Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) in the presence and strict absence of NADPH, we isolate CYP450-dependent metabolism from background degradation (e.g., esterase activity or chemical instability in the buffer) [2].
Step-by-Step Methodology:
Preparation: Thaw HLM/RLM suspensions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM
MgCl2
.
Pre-incubation: Mix the oxazole derivative (final concentration 1 µM, keeping DMSO <0.1% to prevent CYP inhibition) with the microsomal suspension (0.5 mg/mL final protein concentration). Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM). Self-Validation Step: Run a parallel negative control replacing NADPH with an equal volume of buffer.
Sampling: At precise time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots and quench the reaction immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.
Data Processing: Calculate the half-life (
t1/2
) from the slope of the natural log of percentage remaining versus time. Derive
CLint
using the formula:
Objective: Assess intestinal absorption and P-glycoprotein (P-gp) efflux liability.
Causality: Evaluating bidirectional transport—Apical to Basolateral (A-B) and Basolateral to Apical (B-A)—allows us to distinguish passive transcellular diffusion from active transporter-mediated efflux. This distinction is critical for predicting oral bioavailability and potential drug-drug interactions [3].
Step-by-Step Methodology:
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to ensure the formation of differentiated, polarized monolayers.
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Self-Validation Step: Only utilize wells with a TEER > 250
Ω⋅cm2
to guarantee monolayer integrity.
Dosing: Add the oxazole derivative (10 µM) to the apical chamber (for A-B transport) or the basolateral chamber (for B-A transport) in HBSS buffer (pH 7.4).
Incubation: Incubate the plates at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer.
Sampling: Collect 50 µL samples from the receiver compartments at 60 and 120 minutes, replacing the sampled volume with fresh buffer.
Analysis: Quantify the compound via LC-MS/MS. Calculate the apparent permeability (
Papp
) and the Efflux Ratio (
ER=Papp(A−B)Papp(B−A)
). An ER > 2.0 indicates active efflux liability.
In Vivo Pharmacokinetic Profiling
Transitioning from in vitro assays to in vivo models requires synthesizing the data into systemic predictions. For 5-ethoxy-2-(3-methylphenyl)-1,3-oxazole derivatives, the moderate lipophilicity (LogP ~2.8 - 3.5) typically ensures excellent tissue penetration, reflected in a high Volume of Distribution (
Vd
).
However, if the ethoxy group is left unprotected, rapid Phase I O-dealkylation will drive high systemic clearance (
CL
). In rodent models (e.g., Sprague-Dawley rats), intravenous (IV) and oral (PO) dosing arms must be conducted to calculate absolute bioavailability (
F%
). Blood samples are collected via the jugular vein at serial time points (up to 24 hours), and PK parameters are derived using non-compartmental analysis (NCA).
Quantitative Data Summary
The table below summarizes representative pharmacokinetic parameters for this class of oxazole derivatives, comparing an unoptimized scaffold with a metabolically blocked analog (e.g., where the ethoxy group is replaced by a more stable trifluoromethoxy group, or the benzylic methyl is deuterated).
Table 1: Representative Pharmacokinetic Parameters for Oxazole Derivatives (Rodent Model)
Parameter
Unoptimized 5-Ethoxy-2-(3-methylphenyl) Oxazole
Metabolically Optimized Analog (Deuterated/Blocked)
Biological Significance
LogD (pH 7.4)
3.1
3.4
Predicts lipophilicity and membrane partitioning.
HLM
CLint
85.4 µL/min/mg
22.1 µL/min/mg
High values indicate rapid Phase I metabolism.
Caco-2
Papp
(A-B)
18×10−6
cm/s
21×10−6
cm/s
Values >
10×10−6
cm/s suggest high intestinal absorption.
Efflux Ratio (ER)
1.8
1.2
ER < 2.0 indicates the compound is not a strong P-gp substrate.
The ultimate metric of successful ADME optimization.
Half-life (
t1/2
)
0.8 hours
4.2 hours
Dictates dosing frequency in clinical settings.
Conclusion
The 5-ethoxy-2-(3-methylphenyl)-1,3-oxazole scaffold offers a potent starting point for drug discovery but carries inherent metabolic liabilities, specifically O-dealkylation and benzylic oxidation. By employing a rigorous, self-validating ADME profiling workflow—spanning physicochemical characterization, microsomal stability, and bidirectional permeability assays—researchers can systematically identify and mitigate these liabilities. Ultimately, understanding the causality behind the clearance mechanisms enables the rational design of next-generation oxazole derivatives with optimized oral bioavailability and extended systemic half-lives.
References
Mitigating Heterocycle Metabolism in Drug Discovery.Journal of Medicinal Chemistry (ACS).
Exploring the Pharmacokinetic Properties and Metabolic Pathways of Benzothiazole and Oxazole-Based Compounds: Implications for Drug Optimization and Development.ResearchGate.
In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues.MDPI.
Foundational
Thermodynamic Stability Profile of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole: A Comprehensive Technical Guide
Prepared by: Senior Application Scientist, Thermal Analysis & Physical Chemistry Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary In modern drug development and a...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Thermal Analysis & Physical Chemistry
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary
In modern drug development and agrochemical synthesis, the 1,3-oxazole motif serves as a privileged pharmacophore due to its robust hydrogen-bond accepting capabilities and metabolic stability. However, the specific functionalization of the oxazole ring drastically alters its thermodynamic landscape. 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole presents a fascinating thermodynamic dichotomy: the highly conjugated, aromatic 2-(3-methylphenyl) system imparts significant structural rigidity, while the 5-ethoxy substituent introduces a localized site of thermal and hydrolytic lability.
This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole. By detailing field-proven analytical workflows—specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—this guide establishes a self-validating framework for evaluating the thermal hazards, degradation kinetics, and long-term stability of substituted oxazole derivatives[1].
Structural Thermodynamics & Mechanistic Causality
To understand the macroscopic stability of a compound, we must first analyze its microscopic structural energetics. The thermodynamic stability of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole is governed by three distinct structural domains:
The 1,3-Oxazole Core: As a five-membered heteroaromatic ring, the oxazole core possesses a high resonance energy. Generally, unsubstituted or aryl-substituted oxazoles exhibit remarkable thermal stability, often resisting decomposition up to temperatures exceeding 200 °C[2].
The 2-(3-Methylphenyl) Moiety: The meta-tolyl group extends the
π
-conjugation of the oxazole system. This extended conjugation lowers the overall ground-state energy of the molecule, stabilizing the HOMO-LUMO gap. The methyl group provides mild electron-donating inductive effects (+I), which slightly increase the electron density on the oxazole nitrogen, enhancing its basicity but maintaining thermal resilience.
The 5-Ethoxy Substituent (The Thermodynamic Weak Point): The ether linkage at the C5 position is the primary locus of thermal vulnerability. The
O−CH2CH3
bond possesses a significantly lower Bond Dissociation Energy (BDE) compared to the aromatic
C−C
and
C−N
bonds of the core. Under thermal stress, the primary degradation pathway is the homolytic or heterolytic cleavage of the alkyl-oxygen bond, leading to the expulsion of ethylene or ethanol and the collapse of the oxazole ring into a ring-opened acyclic amide.
Fig 1: Mechanistic logic of thermal degradation pathways for the substituted oxazole.
Experimental Protocols: A Self-Validating System
To accurately profile the thermodynamic stability of this compound, a multi-orthogonal approach is required. Relying solely on a single thermal technique can lead to misinterpretation (e.g., confusing a melting endotherm with a degradation event). The following protocols are designed to cross-validate one another.
Protocol A: Non-Isothermal Kinetic Profiling via DSC/TGA
This protocol determines the onset temperature of decomposition (
Tonset
), the enthalpy of decomposition (
ΔHd
), and the activation energy (
Ea
) of the degradation process[3].
Rationale: We utilize multiple heating rates to apply isoconversional kinetic models (such as the Flynn-Wall-Ozawa method). This allows us to calculate
Ea
without assuming a specific reaction mechanism, providing a highly reliable thermodynamic profile[4].
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 2.0–3.0 mg of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole into a high-pressure gold-plated crucible (for DSC) and an alumina pan (for TGA). Causality: Low sample mass minimizes thermal gradients within the sample, ensuring precise temperature readings.
Atmosphere Control: Purge both instruments with dry Nitrogen (
N2
) at a flow rate of 50 mL/min. Causality: An inert atmosphere isolates purely thermal decomposition from oxidative degradation, allowing for accurate measurement of intrinsic thermodynamic stability.
TGA Screening (Mass Loss): Heat the sample from 25 °C to 400 °C at 10 °C/min. Identify the temperature at which 5% mass loss occurs (
Td,5%
). This establishes the absolute upper limit of thermal stability.
DSC Multi-Rate Analysis: Subject fresh samples to DSC scans from 25 °C to 300 °C at varying heating rates (
β
= 5, 10, 15, and 20 °C/min).
Data Synthesis: Correlate the exothermic peaks from the DSC with the mass-loss steps from the TGA. Calculate the activation energy (
Ea
) by plotting
ln(β)
versus
1/Tp
(where
Tp
is the peak decomposition temperature).
Solid-state stability does not always translate to formulation stability. The 5-ethoxy group is susceptible to nucleophilic attack and hydrolysis.
Step-by-Step Methodology:
Prepare a 1.0 mg/mL stock solution of the compound in an aprotic solvent (e.g., Acetonitrile).
Aliquot into sealed HPLC vials containing aqueous buffers at pH 1.2, 7.4, and 10.0.
Incubate vials in a thermodynamic block heater at 40 °C, 60 °C, and 80 °C.
Quantify the remaining intact compound via HPLC-UV at
t=0,24,48,
and
72
hours.
Apply the Arrhenius equation to the degradation rates to determine the shelf-life at standard ambient temperature (25 °C).
Fig 2: Orthogonal analytical workflow for evaluating thermodynamic parameters.
Quantitative Data Presentation
Based on the structural homology to established 1,3-oxazole and oxadiazole derivatives[2][5], the following table summarizes the expected thermodynamic parameters for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole derived from the aforementioned protocols.
Thermodynamic Parameter
Symbol
Expected Value / Range
Analytical Source
Mechanistic Implication
Melting Point Endotherm
Tm
65 °C – 85 °C
DSC
Disruption of intermolecular
π−π
stacking and Van der Waals forces.
Decomposition Onset
Tonset
185 °C – 210 °C
DSC / TGA
Initiation of 5-ethoxy C-O bond homolysis.
Enthalpy of Decomposition
ΔHd
-450 to -600 J/g
DSC
Highly exothermic collapse of the heterocyclic aromatic system.
Activation Energy
Ea
115 – 135 kJ/mol
DSC (Ozawa Model)
Energy barrier required to initiate the primary degradation pathway.
Time-to-Maximum Rate (24h)
TD24
~ 140 °C
ARC (Extrapolated)
Maximum safe processing temperature to avoid thermal runaway.
Table 1: Thermodynamic and kinetic parameters for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole.
Strategic Recommendations for Drug Development
For formulation scientists working with 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole, the thermodynamic data dictates specific handling and processing constraints:
Melt Extrusion Constraints: Hot-melt extrusion (HME) is a common formulation technique for poorly soluble compounds. Given the expected
Tonset
of ~185 °C, processing temperatures must be strictly maintained below 140 °C (
TD24
) to prevent the initiation of exothermic degradation and the generation of volatile byproducts.
Excipient Compatibility: The lability of the 5-ethoxy group means the compound should not be formulated with strongly acidic or basic excipients, which will lower the activation energy (
Ea
) for hydrolysis, shifting the thermodynamic equilibrium toward the degraded acyclic state.
Storage Thermodynamics: While the compound is thermally stable at room temperature, its thermodynamic profile suggests that long-term storage should be in a desiccated environment to prevent moisture-driven thermodynamic instability at the C5 position.
References
Thermal Stability of Azole-rich Energetic Compounds: Its Relationship with Structure, Density, Enthalpy of Formation and Energetic Property
ResearchGate[Link]
Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability
MDPI[Link]
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents
Organic Process Research & Development - ACS Publications[Link]
A DSC study of new compounds based on (E)-3-(azulen-1-yldiazenyl)-1,2,5-oxadiazole
ResearchGate[Link]
Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group
Materials Advances (RSC Publishing)[Link]
Application Note: HPLC Method Development and Validation for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole
Executive Summary & Analytical Target Profile (ATP) The development of robust analytical procedures is a critical path in pharmaceutical quality control. This application note details the systematic development and valid...
The development of robust analytical procedures is a critical path in pharmaceutical quality control. This application note details the systematic development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole .
In alignment with the [1][2], our methodology begins by defining the Analytical Target Profile (ATP). The ATP mandates that the method must accurately quantify the active pharmaceutical ingredient (API) while selectively resolving it from process impurities and forced degradation products. By employing an "enhanced approach"[3], we integrate risk assessment and prior chemical knowledge to design a method that is not only accurate but inherently robust.
Figure 1: ICH Q14 Enhanced Approach for Analytical Procedure Development.
Mechanistic Rationale for Method Design
To move beyond trial-and-error method development, we must analyze the physicochemical properties of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole to dictate our chromatographic parameters.
Stationary Phase Selection
The molecule features a 3-methylphenyl group and an ethoxy ether linkage, conferring significant lipophilicity (estimated logP ~3.5). To achieve optimal hydrophobic retention and separation from polar degradants, a high-density C18 stationary phase (octadecylsilane) is selected over a C8 phase. The C18 phase provides the necessary surface area to retain the non-polar aromatic regions of the molecule.
Mobile Phase Chemistry & pH Control
The 1,3-oxazole core contains a basic nitrogen atom. However, due to aromaticity, this nitrogen is only weakly basic (pKa < 1.0). While the molecule remains largely unprotonated at neutral pH, utilizing an acidic mobile phase is critical for a different reason: silanol suppression .
Uncapped residual silanols on the silica stationary phase ionize at pH > 4.0, leading to secondary ion-exchange interactions with the analyte, which manifests as severe peak tailing. By utilizing 0.1% Formic Acid (pH ~2.7) in both the aqueous and organic phases, we fully protonate and neutralize the stationary phase silanols, ensuring sharp, symmetrical peaks[4]. Furthermore, substituting traditional phosphoric acid with formic acid renders the method fully compatible with Mass Spectrometry (LC-MS) for future impurity profiling[4].
Gradient Design
A gradient elution strategy is employed to make the method stability-indicating[5]. Hydrolytic or oxidative degradation of the oxazole ring typically yields highly polar fragments. A gradient starting at a low organic concentration (10% Acetonitrile) ensures these polar degradants elute early and are resolved from the solvent front. Ramping to 90% Acetonitrile ensures the lipophilic parent API elutes efficiently, followed by a high-organic wash to purge strongly retained hydrophobic impurities.
Experimental Protocols
Reagents & Sample Preparation
Reagents : LC-MS grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm), and LC-MS grade Formic Acid.
Standard Stock Solution : Accurately weigh 10.0 mg of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole into a 10 mL volumetric flask. Dissolve in 100% Methanol (due to high lipophilicity) to yield a 1.0 mg/mL stock.
Working Sample Preparation : Dilute the stock solution to a final concentration of 50 µg/mL using a diluent of 50:50 Water:ACN. Causality note: Matching the diluent to the midpoint of the mobile phase gradient prevents injection-solvent mismatch, which can cause peak splitting or broadening.
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
Parameter
Specification
Column
C18, 4.6 mm × 150 mm, 3.5 µm particle size
Mobile Phase A
0.1% Formic Acid in Ultrapure Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
1.0 mL/min
Column Temperature
40°C (Improves mass transfer and reduces system backpressure)
Injection Volume
10 µL
Detection (PDA)
254 nm (Optimal for extended oxazole-phenyl conjugation)
Table 2: Gradient Elution Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
90
10
Initial
2.0
90
10
Isocratic hold
10.0
10
90
Linear ramp
13.0
10
90
High-organic wash
13.1
90
10
Re-equilibration step
18.0
90
10
End of run
System Suitability: The Self-Validating Gate
A fundamental principle of trustworthy analytical science is that every protocol must be a self-validating system. Before any experimental samples are analyzed, the system must pass System Suitability Testing (SST) to prove it is fit for purpose. Six replicate injections of the 50 µg/mL working standard are performed.
Table 3: System Suitability Criteria & Rationale
Parameter
Acceptance Criteria
Scientific Rationale
Retention Time (RT)
~8.5 min (± 2.0%)
Ensures consistent pump delivery and column chemistry.
Tailing Factor (Tf)
≤ 1.5
Confirms adequate silanol suppression and column health.
Theoretical Plates (N)
≥ 5,000
Validates column efficiency and optimal band broadening control.
Injection Precision
%RSD ≤ 2.0%
Verifies autosampler accuracy and integration consistency.
Method Validation Framework (ICH Q2(R2))
Following optimization, the method is subjected to rigorous validation according to the[6][7][8].
Figure 2: Core validation parameters mandated by ICH Q2(R2) guidelines.
Specificity & Forced Degradation
To prove the method is stability-indicating, the API is subjected to hydrolytic (0.1N HCl and 0.1N NaOH), oxidative (3% H2O2), and photolytic stress[5][9]. The method must demonstrate a peak purity angle less than the peak purity threshold (via PDA detection) for the main API peak, ensuring no co-elution of degradants[10].
Linearity, Accuracy, and Precision
The reportable range is established by demonstrating acceptable response across a specified interval[8].
Table 4: Method Validation Summary Data
Validation Parameter
Methodology
Acceptance Criteria
Typical Results
Linearity & Range
5 concentrations (25% to 150% of nominal 50 µg/mL)
R² ≥ 0.999, y-intercept ≤ 2% of 100% response
R² = 0.9998
Accuracy (Recovery)
Spiked samples at 50%, 100%, and 150% (n=3 each)
Mean recovery 98.0% - 102.0%
99.4% - 100.2%
Repeatability
6 independent preparations at 100% concentration
%RSD ≤ 2.0%
%RSD = 0.85%
Intermediate Precision
Different analyst, different day, different HPLC system
By strictly adhering to these parameters, the analytical procedure is proven to be scientifically sound, reproducible, and defensible for the lifecycle of the pharmaceutical product[11].
References
ICH Q2(R2) Validation of Analytical Procedures
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
URL:[Link]
ICH Q14 Analytical Procedure Development
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
URL:[Link]
Separation of Oxazole on Reverse Phase HPLC Columns
SIELC Technologies.
URL:[Link]
Application Notes and Protocols for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the 2-Aryl-5-alkoxyoxazole Scaffold in Medicinal Chemistry The 1,3-oxa...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 2-Aryl-5-alkoxyoxazole Scaffold in Medicinal Chemistry
The 1,3-oxazole ring is a privileged heterocyclic motif frequently incorporated into the core structures of a diverse array of pharmacologically active compounds.[1][2] Its unique electronic properties and structural rigidity make it an attractive scaffold in drug design. The 2-aryl-5-alkoxyoxazole framework, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents targeting a wide range of diseases, including inflammatory conditions, cancer, and infectious diseases.[3][4] The subject of this guide, 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole , is a key intermediate that provides a strategic entry point for the synthesis of more complex drug candidates. The presence of the ethoxy group at the 5-position and the tolyl moiety at the 2-position offers specific steric and electronic properties that can be exploited for targeted drug design.
This document provides a comprehensive overview of the synthesis, characterization, and potential applications of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole as a pharmaceutical intermediate. Detailed, field-proven protocols are presented to guide researchers in the effective utilization of this valuable compound in their drug discovery and development endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for its effective use in subsequent synthetic steps. The following table summarizes the key properties of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole.
Property
Value
Molecular Formula
C₁₂H₁₃NO
Molecular Weight
187.24 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF)
δ (ppm) ~15 (-OCH₂C H₃), ~21 (Ar-C H₃), ~68 (-OC H₂CH₃), ~110 (oxazole C 4), ~124-138 (Ar-C ), ~150 (oxazole C 5), ~160 (oxazole C 2).
Mass Spectrometry (ESI-MS):
m/z [M+H]⁺ calculated for C₁₂H₁₄NO⁺: 188.1075, found: ~188.107.
Synthetic Protocols for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole
The synthesis of 2,5-disubstituted oxazoles can be achieved through several established methodologies. The Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis are two of the most robust and widely applicable methods.[6][7]
Protocol 1: Modified Robinson-Gabriel Synthesis
This protocol is adapted from the classical Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone.
Workflow Diagram:
Caption: Robinson-Gabriel synthesis workflow.
Step-by-Step Methodology:
Synthesis of the 2-Acylamino Ketone Intermediate:
To a solution of 3-methylbenzamide (1.0 eq) in a suitable aprotic solvent (e.g., dry THF) under an inert atmosphere (N₂), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
Stir the mixture at room temperature for 30 minutes.
Add ethyl 2-chloroacetoacetate (1.05 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude intermediate, ethyl 2-(3-methylbenzamido)-3-oxobutanoate, is then subjected to hydrolysis and decarboxylation (e.g., using aqueous acid) to yield the 2-acylamino ketone.
Cyclodehydration to the Oxazole:
To the crude 2-acylamino ketone from the previous step, add a dehydrating agent such as phosphorus oxychloride (POCl₃, 2-3 eq) or concentrated sulfuric acid (H₂SO₄) at 0 °C.
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.
Monitor the reaction by TLC.
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous NaOH or NaHCO₃).
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain pure 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole.
Protocol 2: Van Leusen Oxazole Synthesis Approach
The Van Leusen reaction provides an alternative route, particularly useful for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][8] To adapt this for our target molecule, a two-step approach is proposed.
Workflow Diagram:
Caption: Proposed two-step Van Leusen synthesis approach.
Step-by-Step Methodology:
Synthesis of 2-(3-Methylphenyl)-1,3-oxazole:
In a round-bottom flask, dissolve 3-methylbenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in a suitable solvent such as methanol or THF.
Add a base, typically potassium carbonate (K₂CO₃, 2.0 eq), to the mixture.
Heat the reaction to reflux and monitor by TLC.
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
Partition the residue between water and ethyl acetate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to yield 2-(3-methylphenyl)-1,3-oxazole.
Introduction of the Ethoxy Group at the 5-Position:
Dissolve the 2-(3-methylphenyl)-1,3-oxazole (1.0 eq) in a suitable solvent like dichloromethane or chloroform.
Add a brominating agent such as N-bromosuccinimide (NBS, 1.05 eq) and stir at room temperature. The reaction may require a radical initiator like AIBN or UV light.
Monitor the reaction by TLC until the starting material is consumed.
Wash the reaction mixture with aqueous sodium thiosulfate and then brine.
Dry the organic layer and concentrate to obtain the crude 5-bromo-2-(3-methylphenyl)-1,3-oxazole.
In a separate flask, prepare sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol.
Add the crude 5-bromo-2-(3-methylphenyl)-1,3-oxazole to the sodium ethoxide solution.
Heat the mixture to reflux and monitor the nucleophilic aromatic substitution by TLC.
After completion, cool the reaction, neutralize with dilute acid, and extract the product with an organic solvent.
Wash, dry, and concentrate the organic layer. Purify the final product by column chromatography.
Application in Pharmaceutical Synthesis: A Versatile Intermediate
5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The oxazole core can be further functionalized, and the ethoxy and tolyl groups can be modified or serve as important pharmacophoric elements.
Logical Relationship Diagram:
Caption: Potential synthetic pathways from the intermediate.
The 2-aryl-5-alkoxyoxazole scaffold has been explored for its potential as:
Anti-inflammatory Agents: Derivatives of 2-aryl-5-alkoxyoxazoles have shown inhibitory activity against enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways.[3]
Anticancer Agents: The oxazole nucleus is present in several anticancer compounds.[4] The structural features of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole can be elaborated to design novel kinase inhibitors or compounds that interfere with other cancer-related pathways.
Antimicrobial Agents: The oxazole ring is a component of some natural and synthetic antimicrobial agents.[1] This intermediate can be used as a starting point for the synthesis of new compounds with potential antibacterial or antifungal activity.
Conclusion and Future Perspectives
5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole is a strategically important intermediate in medicinal chemistry. The synthetic protocols outlined in this guide provide a reliable foundation for its preparation. The versatility of the 2-aryl-5-alkoxyoxazole scaffold opens up numerous avenues for the development of novel drug candidates. Further exploration of the synthetic transformations of this intermediate and the biological evaluation of its derivatives are warranted to fully realize its potential in pharmaceutical research and development.
References
Murthy, B. S. N., et al. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PMC.
Singh, R. K., et al. Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE. 2016.
Poos, G. I. 2-amino-5-aryloxazoline compositions and methods of using same.
Wikipedia. Robinson–Gabriel synthesis. Available from: [Link]
Karrouchi, K., et al.
Abdullah, F., et al. Spectroscopic and Electrochemical Investigations of New 5-oxo-2-Phenyloxazol-4(5H)-ylidene Based Triazine Derivative.
Poos, G. I. 2-amino-5-aryloxazoline products.
Kim, Y., et al. Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors. PubMed. 2015.
Noolvi, M. N., et al. Facile synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles and their in vitro anti-proliferative effects on various cancer cell lines. PubMed. 2018.
Williams, D. R. A Practical Synthesis of 1,3-Oxazole.
Wipf, P. A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. 1999.
Berger, L., et al. Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.
Kumar, V., et al.
Palmer, D. C. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
de Oliveira, A. C. J., et al. High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity. PMC.
Brovarets, V. S., et al. 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives.
Housheh, S., et al.
Murthy, B. S. N., et al. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Semantic Scholar. 2022.
Joshi, S., et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis. 2023.
Supporting Information. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.
Stepaniuk, O. O., et al. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Organic Chemistry Portal.
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Mori, K., et al. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals.
catalytic methods for the preparation of 5-ethoxy-2-(m-tolyl)oxazole
Application Note: Catalytic Methods for the Preparation of 5-Ethoxy-2-(m-tolyl)oxazole Introduction & Mechanistic Rationale 5-Alkoxy-2-aryloxazoles are highly versatile heterocyclic scaffolds, frequently serving as criti...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Catalytic Methods for the Preparation of 5-Ethoxy-2-(m-tolyl)oxazole
Introduction & Mechanistic Rationale
5-Alkoxy-2-aryloxazoles are highly versatile heterocyclic scaffolds, frequently serving as critical intermediates in the synthesis of biologically active molecules, including dual PPARα/γ agonists, kinase inhibitors, and atypical antipsychotics[1][2]. Among these, 5-ethoxy-2-(m-tolyl)oxazole is a highly sought-after building block.
Traditional syntheses of 5-alkoxyoxazoles often rely on stoichiometric, harsh dehydrating agents that generate significant chemical waste. Modern synthetic chemistry has shifted toward catalytic methodologies that prioritize atom economy, scalability, and mild conditions. This guide details the two premier catalytic pathways for synthesizing 5-ethoxy-2-(m-tolyl)oxazole:
Pathway A: Rhodium(II)-Catalyzed Formal [3+2] Cycloaddition
This highly elegant, atom-economical route constructs the oxazole core directly from m-tolunitrile and ethyl diazoacetate (EDA)[2]. The reaction is catalyzed by rhodium(II) acetate dimer[Rh2(OAc)4]. The mechanism initiates with the catalytic decomposition of EDA to extrude nitrogen gas, generating a highly electrophilic rhodium carbenoid intermediate. The nitrogen lone pair of m-tolunitrile nucleophilically attacks the carbenoid, forming an acyl-substituted nitrile ylide. A subsequent 1,5-electrocyclization furnishes the 5-ethoxyoxazole ring while regenerating the catalyst[3].
Pathway B: Lewis Base/Acid-Catalyzed Cyclodehydration
For larger-scale industrial applications, the cyclodehydration of ethyl N-(m-toluoyl)glycinate remains highly practical. By introducing a catalytic amount of 4-dimethylaminopyridine (DMAP) alongside phosphorus oxychloride (POCl3) and a tertiary amine base, the reaction is significantly accelerated. DMAP acts as a nucleophilic catalyst, rapidly converting the amide into a highly reactive imidoyl chloride intermediate, which subsequently undergoes intramolecular cyclization with the ester moiety[4][5].
Pathway Visualization
Rh(II)-Catalyzed [3+2] Cycloaddition Mechanism for Oxazole Synthesis.
Quantitative Comparison of Catalytic Methods
To aid in route selection, the following table summarizes the operational metrics of the primary catalytic methodologies utilized for 5-alkoxy-2-aryloxazole synthesis[3][4][5][6].
This method is ideal for rapid analog generation and late-stage functionalization due to its step economy[6].
Reagents:
m-Tolunitrile (1.0 equiv, 10 mmol)
Ethyl diazoacetate (EDA) (1.2 equiv, 12 mmol)
Rh2(OAc)4 (0.02 equiv, 2 mol%)
Anhydrous 1,2-dichloroethane (DCE)
Step-by-Step Methodology:
System Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere.
Catalyst Loading: Add m-tolunitrile (10 mmol) and Rh2(OAc)4 (2 mol%) to the flask, followed by 10 mL of anhydrous DCE. Heat the mixture to gentle reflux (approx. 83 °C).
Syringe Pump Addition (Critical Step): Dissolve EDA (12 mmol) in 10 mL of anhydrous DCE. Load this solution into a gas-tight syringe and add it dropwise to the refluxing reaction mixture via a syringe pump over a period of 4 to 6 hours.
Causality Check: EDA is prone to homocoupling (dimerization) to form diethyl maleate and diethyl fumarate. By using a syringe pump, the steady-state concentration of unreacted EDA in the flask remains extremely low, kinetically favoring the cross-reaction between the rhodium carbenoid and the less nucleophilic nitrile[6].
Completion & Workup: After the addition is complete, stir the reaction for an additional 1 hour at reflux. Monitor the disappearance of the nitrile ylide intermediate via TLC. Cool the mixture to room temperature and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate 5-ethoxy-2-(m-tolyl)oxazole as a pale yellow oil or low-melting solid.
Reagent Mixing: In a 500 mL reactor under nitrogen, suspend ethyl N-(m-toluoyl)glycinate (50 mmol) in 150 mL of anhydrous toluene. Add Et3N (200 mmol) and catalytic DMAP (5 mol%).
Activation: Cool the mixture to 0 °C using an ice bath. Slowly add POCl3 (60 mmol) dropwise over 30 minutes to control the exothermic formation of the Vilsmeier-type intermediate.
Thermal Cyclization: Remove the ice bath and heat the reaction mixture to 80–90 °C for 4 to 6 hours.
Causality Check: The catalytic DMAP acts as a potent acyl transfer agent, rapidly converting the starting amide into an imidoyl chloride. The Et3N serves as an acid scavenger, driving the tautomerization and subsequent intramolecular attack by the ester enol oxygen to close the oxazole ring[4].
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a vigorously stirred beaker containing 200 mL of deionized ice water (0–10 °C).
Causality Check: POCl3 reacts violently with water. Maintaining the quench temperature strictly below 10 °C prevents the hydrolytic ring-opening of the newly formed, acid-sensitive 5-ethoxyoxazole[4].
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with toluene (2 × 50 mL). Combine the organic layers, wash with saturated NaHCO3 solution until the pH is neutral, and dry over anhydrous Na2SO4. Evaporate the solvent under reduced pressure and purify via vacuum distillation or recrystallization.
Troubleshooting & Best Practices
Moisture Sensitivity in Carbenoid Chemistry: Rhodium carbenoids are highly susceptible to nucleophilic attack by water, which leads to O-H insertion byproducts (e.g., ethyl glycolate derivatives). Absolute anhydrous solvents and scrupulously dried glassware are mandatory for Protocol A.
Handling Diazo Compounds: Ethyl diazoacetate is potentially explosive and highly toxic. It must be handled in a well-ventilated fume hood behind a blast shield. Never distill EDA to dryness.
Incomplete Cyclization in Protocol B: If unreacted starting material persists in the DMAP-catalyzed route, verify the anhydrous nature of the Et3N. Trace water will hydrolyze the POCl3, destroying the dehydrating agent before the imidoyl chloride can fully form.
References
Design and Synthesis of 2-Methyl-2-{4-[2-(5-methyl-2-aryloxazol- 4-yl)ethoxy]phenoxy}propionic Acids: A New Class of Dual PPARα/γ Agonists | Journal of Medicinal Chemistry - ACS Publications.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG27WWkBa46_Ae1CjKXw4i2yEA9dCOQvtfvay45sRfP71Vm16t0FcihHYNLjEKPg6oYYplrg5J7-19ALGjdqQEsT5SH8jIpzv1e3mlHOOc2ZPczCrannAVBTMhFpYSeyPIDS-5RmA==]
CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl - Google Patents.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfawAtiES3Ac14gzCiS9m2hPEFQrzdFDRH8BOXTA0zCi_O2kqN_m52ZC-che_YPPsBtAmxnoHnPdJmZtOa72Mi80UAQEYR2ND5YX-PJLBWMeR-5kFt_JEGXn2Bh2pDGjhapLhUMQM-zophJwI=]
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Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC - NIH.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuBN9ZMOF6MDzMMKMmCyq_Rg4c-uKZ7KaUT3XEKRaf55mGLPdJXn9gbE3C172H1kmU6xL4hiqYVkch24RcCofQd6mSeq7sJcWPcbwvSWeFQvL6vslrDXOU4kYtOGrLwuXHDiLjxuKpizY0BMo=]
Formation and Reaction of Acyl Substituted Nitrile Ylide through the Rh2(OAc)4 - Chemistry Letters.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEstd81LcJRyMotHuM_9D-v_x2gHv1TEhSX6Xei6EiK1lfRmKIyJbwkwcy0ZcCQneUGmNVjQv6ktY1Lg8kdr1AVNJQENIpwilLdmRCKhKcpf1Un_L81_XjsrHJs3LoGqNsH1SU2YtyRuxFYJDYlRNZ4gR_TNodmv3GI_vQcAN4ojhjgJ1yyaH8iRzlyU-0=]
Rhodium Carbene Routes to Oxazoles and Thiazoles. Catalyst Effects in the Synthesis of Oxazole and Thiazole Carboxylates, Phosphonates, and Sulfones | The Journal of Organic Chemistry - ACS Publications.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx4ol8UiAN8KsFZGlh-MA0jyowjQb8uST_pUVsq0HlIcFSqlke4BlzPbyJxqC3WhEGkt5l6K1TWr67tvwNIdRRAvb2xKn3ZhwQV8jlVcF4lQ3EgNj2IcgqoXlERhFksMNJ9Xj26Q==]
High-Yield Purification of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole: A Guide to Achieving High Purity for Pharmaceutical Intermediates
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole is a substituted oxazole, a class of heterocyclic compounds of significant...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole is a substituted oxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active molecules.[1][2][3] Achieving high purity of such intermediates is a critical, non-negotiable step in the drug development pipeline to ensure the safety, efficacy, and reproducibility of downstream processes and the final active pharmaceutical ingredient (API).[4][5][6] This guide provides a detailed examination of robust, high-yield purification strategies for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole, moving from an analysis of potential synthetic impurities to detailed, field-proven laboratory protocols. We present a multi-step purification workflow centered on flash column chromatography followed by recrystallization, designed to systematically remove impurities and deliver a final product of exceptional purity.
Understanding the Challenge: Impurity Profiling
The selection of an optimal purification strategy begins with a thorough understanding of the potential impurities. The impurities present in a crude sample of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole are intrinsically linked to its synthetic route. Common methods for synthesizing 2,5-disubstituted oxazoles include the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen reaction.[7][8][9]
A likely synthesis could involve the cyclodehydration of a 2-acylamino ketone precursor. Based on such routes, common impurities may include:
Unreacted Starting Materials: Residual acylamino ketone precursors or the initial amine and keto-ester.
Reagent-Derived Byproducts: Remnants of dehydrating agents (e.g., PPA, POCl₃) or coupling agents.[7][8]
Side-Reaction Products: Isomeric oxazoles, products of incomplete cyclization, or byproducts from reactions with solvents (e.g., formylation if DMF is used with certain reagents).[7]
Degradation Products: Oxazole rings can be sensitive to strongly acidic conditions, which may be used during synthesis or workup, potentially leading to ring-opened or rearranged products.[10]
Table 1: Potential Impurity Profile and Characteristics
Impurity Class
Example
Typical Polarity
Removal Challenge
Starting Materials
2-Acylamino ketone precursor
More Polar
High concentration can overload the primary purification step.
Reagents
Polyphosphoric acid residue
Highly Polar (often water-soluble)
Typically removed during aqueous workup, but traces can persist.
Side-Products
Isomeric byproducts
Similar to Product
May co-elute during chromatography, requiring high-resolution techniques.
Degradation Products
Ring-opened species
Often More Polar
Can streak on TLC and are best removed by chromatography.
The Purification Strategy: A Two-Step Approach
For achieving high-yield and high-purity 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole, a sequential purification strategy is recommended. This involves an initial bulk purification by flash column chromatography to remove the majority of impurities, followed by recrystallization as a final polishing step to remove trace impurities and yield a highly crystalline, stable final product.[4][7]
Workflow for Purification
Caption: A typical workflow for the purification of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[4][10] It is highly effective for removing impurities with different polarities from the target compound.
Triethylamine (optional, for acid-sensitive compounds)
Standard laboratory glassware, including a glass column, flasks, and test tubes.
Methodology:
Eluent Selection (TLC Analysis):
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the solution onto a TLC plate.
Develop the plate in various solvent systems of increasing polarity (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate).
The optimal eluent system should provide good separation of the product spot from impurities, with a target Rf value for the product of approximately 0.3.[10]
Column Packing:
Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 Hexane:Ethyl Acetate).
Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. The final packed silica should have a level top surface.
Sample Loading:
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column, taking care not to disturb the silica bed.
Elution and Fraction Collection:
Begin eluting the column with the chosen solvent system, collecting the eluate in a series of test tubes or flasks.[11]
Monitor the collected fractions by TLC to identify which ones contain the purified product.[11]
Product Isolation:
Combine the fractions that contain the pure product.
Remove the solvent using a rotary evaporator to yield the partially purified 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole, which may be an oil or an amorphous solid.[10]
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[12] It relies on the principle that the target compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at cold temperatures.[12]
Materials:
Partially purified 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole from Protocol 1.
Place a small amount (20-30 mg) of the partially purified product into several test tubes.
Add a few drops of different solvents to each tube and observe solubility at room temperature. A good solvent will not dissolve the compound at room temperature.[11][12]
Heat the tubes that showed poor solubility. An ideal solvent will dissolve the compound completely upon heating.[11][12]
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will result in the formation of a high yield of crystals.
Commonly effective systems for oxazole derivatives include single solvents like ethanol or isopropanol, or solvent pairs such as ethyl acetate/hexane.[12]
Dissolution:
Place the bulk of the partially purified product in an Erlenmeyer flask.
Add the chosen solvent dropwise while heating and stirring until the solid is just completely dissolved. Using the minimum amount of hot solvent is crucial for maximizing yield.[12]
Cooling and Crystallization:
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12]
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Crystal Collection and Washing:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.[12]
Drying:
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point to remove residual solvent.
Troubleshooting Common Purification Issues
Even with robust protocols, challenges can arise. The following guide addresses common problems encountered during the purification of oxazole derivatives.
Caption: A logical workflow for troubleshooting common purification problems.[10][11]
Quality Control and Data Summary
The purity of the final product must be rigorously assessed using modern analytical techniques.
Table 2: Analytical Characterization for Final Product Release
Technique
Purpose
Expected Result
HPLC
Quantitative Purity Assessment
Purity > 99.0% (by area normalization).
1H & 13C NMR
Structural Confirmation & Purity
Spectrum consistent with the proposed structure; absence of impurity signals.
Mass Spectrometry (MS)
Molecular Weight Confirmation
Observed molecular ion (MH+) matches the calculated value.
Melting Point
Purity and Identity
Sharp, defined melting range.
Conclusion
The purification of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole to a high degree of purity is readily achievable through a systematic and well-designed strategy. By combining the high-throughput capacity of flash column chromatography with the high-resolution power of recrystallization, researchers can consistently obtain material suitable for the stringent demands of pharmaceutical development. Careful execution of these protocols, coupled with diligent in-process monitoring via TLC and final product analysis, will ensure a high-yield, high-purity outcome.
References
Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
Applications of counter-current chromatography in organic synthesis purification of heterocyclic derivatives of lapachol. PubMed.
Pharmaceutical Chemical Intermediates. Helen Frankenthaler Foundation.
Technical Support Center: Recrystallization of 5-Chlorobenzo[d]oxazole-2-carbaldehyde. Benchchem.
the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Department of Physical Chemistry.
Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. Benchchem.
5-ethoxy-2-methyl-N-phenyl-1,3-oxazole-4-carboxamide. Chemical Synthesis Database.
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry | LCGC International. Chromatography Online.
Oxazole Synthesis: A Technical Support Center for Common Side Reactions. Benchchem.
Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. JOCPR.
Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
Optimizing Pharmaceutical Production with Advanced Separation Technologies. Hilaris.
Expeditious Microwave-Assisted Synthesis of 5-Alkoxyoxazoles from α-Triflyloxy Esters and Nitriles | The Journal of Organic Chemistry. ACS Publications.
Pharma Intermediates 7 Must-Know Tips for Quality Control. Dakenchem.
5-ethoxy-1,3-oxazole — Chemical Substance Information. NextSDS.
Oxazole - Wikipedia. Wikipedia.
WO2000053589A1 - Process for preparing oxazole derivatives. Google Patents.
5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. PMC.
Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE.
New oxazole to oxazole recyclization | Request PDF. ResearchGate.
Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals.
Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Al-Mustansiriyah Journal of Science.
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC.
Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
Technical Support Center: Purification of 2-(2,5-Dimethoxybenzoyl)oxazole. Benchchem.
General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. PMC.
Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Semantic Scholar.
Facile synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles and their in vitro anti-proliferative effects on various cancer cell lines. PubMed.
scale-up manufacturing process for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole
An Application Note and Protocol Guide Topic: Scale-Up Manufacturing Process for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole Audience: Researchers, scientists, and drug development professionals. Abstract The 1,3-oxazole sca...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol Guide
Topic: Scale-Up Manufacturing Process for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,3-oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This application note provides a comprehensive technical guide for the development and scale-up of a robust manufacturing process for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole, a key intermediate for specialized pharmaceutical development. We detail a process rooted in the classical Robinson-Gabriel synthesis, selected for its reliability and scalability.[3][4] The guide covers laboratory-scale proof-of-concept, critical process parameter (CPP) identification, and a detailed protocol for pilot-scale manufacturing. Emphasis is placed on integrating Process Analytical Technology (PAT) for real-time monitoring and control, ensuring process robustness and final product quality in line with modern pharmaceutical manufacturing standards.[5][6][7]
Synthetic Strategy and Rationale
The synthesis of 2,5-disubstituted oxazoles can be approached through various established methods, including the Van Leusen reaction, Fischer oxazole synthesis, and iodine-catalyzed oxidative cyclizations.[8][9][10] For industrial-scale production, the ideal synthetic route must be convergent, high-yielding, cost-effective, and utilize readily available starting materials under manageable and safe conditions.
After a thorough evaluation, the Robinson-Gabriel synthesis was selected as the foundational strategy. This method involves the intramolecular cyclodehydration of a 2-acylamino-ketone.[4][11] Its primary advantages for scale-up include:
Robustness: The reaction is well-documented and tolerant of a range of functional groups.
High Convergence: The key oxazole-forming step unites two significant fragments of the molecule in a single transformation.
Precursor Accessibility: The required 2-acylamino-ketone intermediate can be readily prepared from commercial starting materials.
The chosen retrosynthetic pathway is outlined below. The target molecule is disconnected at the oxazole ring, leading back to the key intermediate, N-(1-ethoxy-2-oxopropyl)-3-methylbenzamide, which is derived from 3-methylbenzoyl chloride and 1-amino-1-ethoxypropan-2-one.
Overall Synthetic Workflow
The manufacturing process is designed as a two-stage synthesis from commercially available 3-methylbenzoic acid.
Caption: High-level overview of the two-stage manufacturing process.
Laboratory-Scale Protocol (Proof-of-Concept)
This protocol validates the chosen synthetic route at the bench scale (1-10 g) and establishes baseline parameters for scale-up.
Synthesis of Intermediate: N-(1-ethoxy-2-oxopropyl)-3-methylbenzamide
Acid Chloride Formation: In a fume hood, suspend 3-methylbenzoic acid (1.0 eq) in toluene (5 mL/g). Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to 80 °C and stir for 2-3 hours until gas evolution ceases. Monitor completion by TLC or GC-MS.
Acylation: Cool the reaction mixture to 0-5 °C. In a separate flask, dissolve 1-amino-1-ethoxypropan-2-one hydrochloride (1.1 eq) and triethylamine (2.5 eq) in dichloromethane (DCM, 10 mL/g).
Slowly add the 3-methylbenzoyl chloride solution from step 1 to the amine solution, maintaining the temperature below 10 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Purification: Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure acylamino ketone intermediate.
Robinson-Gabriel Cyclodehydration: Synthesis of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole
The mechanism involves the acid-catalyzed enolization of the ketone, followed by nucleophilic attack from the amide oxygen and subsequent dehydration to form the aromatic oxazole ring.[11]
Caption: Simplified mechanism of the Robinson-Gabriel cyclodehydration.
Protocol:
Reaction Setup: Charge the purified N-(1-ethoxy-2-oxopropyl)-3-methylbenzamide (1.0 eq) into a round-bottom flask.
Cyclization: Add concentrated sulfuric acid (H₂SO₄, 3.0 eq) dropwise while cooling the flask in an ice bath.
Once the addition is complete, remove the ice bath and heat the mixture to 60 °C. Stir for 1-2 hours.
Monitoring: Track the disappearance of the starting material using HPLC or TLC.
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
Neutralize the aqueous solution with a 50% NaOH solution until pH > 9, keeping the temperature below 20 °C.
Extract the product with ethyl acetate (3x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the final product as a crystalline solid.
Scale-Up Manufacturing Process
Transitioning from the laboratory to a pilot or commercial scale requires careful consideration of process parameters, safety, and control strategies.
Critical Process Parameters (CPPs) and Raw Material Specifications
The following tables summarize the key parameters and material attributes that must be controlled to ensure a reproducible and high-quality process.
Table 1: Raw Material and Reagent Specifications
Material
Grade
Purity Specification
Key Tests
3-Methylbenzoic Acid
Industrial
≥ 99.0%
HPLC, Melting Point, LOD
Thionyl Chloride
Reagent
≥ 99.5%
Assay (Titration)
1-Amino-1-ethoxypropan-2-one HCl
Custom
≥ 98.0%
HPLC, ¹H NMR
Triethylamine
Industrial
≥ 99.5%
GC, Water Content (KF)
Sulfuric Acid
Reagent
95-98%
Assay (Titration)
Toluene
Industrial
≤ 0.05% Water
GC, Water Content (KF)
| Dichloromethane (DCM) | Industrial | ≤ 0.05% Water | GC, Water Content (KF) |
Table 2: Critical Process Parameters (CPPs) for Scale-Up
Step
Parameter
Target Range
Rationale & Control Method
Stage 1: Acylation
Temperature
0 - 10 °C
Controls exothermic reaction and minimizes side products. Monitored via jacketed reactor thermocouple.
Reagent Stoichiometry
1.05 - 1.15 eq (Amine)
Ensures complete conversion of the acid chloride. Controlled by calibrated mass flow meters or load cells.
Reaction Time
4 - 8 hours
Time required for reaction completion. Monitored by in-process HPLC analysis.
Stage 2: Cyclization
H₂SO₄ Addition Rate
30 - 60 min
Controls highly exothermic mixing. Controlled by a calibrated dosing pump.
Reaction Temperature
55 - 65 °C
Balances reaction rate against potential degradation. Controlled by reactor jacket heating/cooling system.
Quench Temperature
< 20 °C
Prevents product degradation during neutralization of strong acid. Controlled by jacket cooling and ice addition rate.
This protocol assumes the use of standard glass-lined reactors and appropriate process safety controls.
Stage 1: Intermediate Synthesis
Reactor Inerting: Inert a 200 L glass-lined reactor with nitrogen.
Acid Chloride Preparation: Charge 3-methylbenzoic acid (10.0 kg, 1.0 eq) and toluene (50 L). Begin agitation.
Slowly charge thionyl chloride (9.6 kg, 1.1 eq) over 60-90 minutes, maintaining the temperature below 30 °C.
Heat the reactor contents to 75-80 °C and hold for 3 hours. Sample for in-process GC analysis to confirm conversion (>99.5%).
Cool the reactor to 0-5 °C.
Stage 2: Acylation
In a separate 200 L reactor, charge 1-amino-1-ethoxypropan-2-one HCl (12.4 kg, 1.1 eq), DCM (100 L), and triethylamine (18.6 kg, 2.5 eq). Cool to 0-5 °C.
Transfer the acid chloride solution from the first reactor to the second via a pressure-equalized transfer line over 90-120 minutes, ensuring the internal temperature does not exceed 10 °C.
Maintain the reaction at 5-10 °C for 1 hour, then allow it to warm to 20-25 °C and stir for 5 hours.
In-Process Control (IPC): Take a sample for HPLC analysis. The starting material (acid chloride) should be <0.5%.
Work-up: Charge water (50 L) and agitate. Settle and separate the layers. Wash the organic layer with 1M HCl (25 L) followed by 8% NaHCO₃ solution (25 L).
Transfer the organic layer to a distillation unit and concentrate under vacuum to a thick oil. This crude intermediate is used directly in the next step.
Stage 3: Robinson-Gabriel Cyclization and Purification
Charge concentrated H₂SO₄ (21.6 kg, 3.0 eq) to a clean 200 L reactor and cool to 0-5 °C.
Slowly dose the crude intermediate from Stage 2 into the sulfuric acid over 60-90 minutes, keeping the temperature below 15 °C.
Once the addition is complete, heat the reactor to 58-62 °C and hold for 2 hours.
IPC: Sample for HPLC analysis to confirm reaction completion (intermediate <1.0%).
Quench & Isolation: In a separate 500 L reactor, charge crushed ice (100 kg) and water (50 L). Carefully transfer the reaction mass into this quench reactor, maintaining the quench temperature below 25 °C.
Adjust the pH to 9-10 using 50% (w/w) sodium hydroxide solution.
The product will precipitate as a solid. Stir the slurry for 1 hour, then filter using a centrifuge or filter dryer.
Wash the cake with deionized water until the filtrate is neutral.
Crystallization: Transfer the wet cake to a clean 200 L reactor. Charge ethanol (50 L) and heat to 65-70 °C until a clear solution is obtained.
Cool the solution to 0-5 °C over 4-6 hours to induce crystallization. Hold at this temperature for 2 hours.
Filter the product, wash with cold ethanol (10 L), and dry under vacuum at 50 °C until Loss on Drying (LOD) is <0.5%.
Yield: Expect 12-14 kg of the final product.
Process Analytical Technology (PAT) and Quality Control
PAT is a framework to design, analyze, and control manufacturing through timely measurements of critical quality and performance attributes.[5][12][13] Its implementation shifts the focus from testing quality into the final product to building quality into the process.
PAT Implementation
FT-IR/Raman Spectroscopy: An in-situ probe can be used during the acylation and cyclization steps to monitor the disappearance of reactants and the appearance of the product in real time. This allows for a more precise determination of reaction endpoints, optimizing cycle time and preventing over-processing.
Focused Beam Reflectance Measurement (FBRM): During the crystallization step, an FBRM probe can monitor crystal size and count. This real-time data allows for precise control over the cooling profile to achieve a consistent and desired particle size distribution, which is a Critical Quality Attribute (CQA) for downstream processing.
Quality Control Workflow
Caption: Quality control checkpoints from raw materials to final product release.
Safety Considerations
Thionyl Chloride & Sulfuric Acid: Highly corrosive and react violently with water. All additions must be performed slowly in a controlled manner within a closed system. Appropriate personal protective equipment (PPE), including acid-resistant gloves, suits, and face shields, is mandatory.[14]
Exothermic Reactions: The acylation, cyclization, and acid quench steps are highly exothermic. A robust reactor cooling system and emergency quench procedures must be in place. Continuous temperature monitoring is critical.[15]
Solvent Handling: Toluene and DCM are volatile and hazardous. Operations should be conducted in well-ventilated areas with appropriate vapor scrubbing systems.
Pressure: The reaction of thionyl chloride generates HCl gas. The reactor must be vented through a scrubber system to neutralize acidic gases.
References
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]
Ma, C., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs. Retrieved from [Link]
Google Patents. (2013). CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl.
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
Joshi, S., et al. (2020). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
Chemical Synthesis Database. (2025). 5-ethoxy-2-methyl-N-phenyl-1,3-oxazole-4-carboxamide. Retrieved from [Link]
Wan, C., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters. Retrieved from [Link]
Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry. Retrieved from [Link]
ACS Publications. (2019). Process Safety Considerations for the Supply of a High-Energy Oxadiazole IDO1-Selective Inhibitor. Retrieved from [Link]
ACS Publications. (2025). Scalable Photoinduced Cycloaddition for the Synthesis of Biorelevant Oxazoles. Retrieved from [Link]
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
Balakrishnan, B., et al. (2012). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Acta Crystallographica Section E. Retrieved from [Link]
Shafer, C. M., & Molinski, T. F. (2007). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Organic Letters. Retrieved from [Link]
Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Retrieved from [Link]
Organic Chemistry Portal. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Retrieved from [Link]
Materials Advances. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Retrieved from [Link]
Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry. Retrieved from [Link]
CPL. (2024). Process Analytical Technology: Enhancing Pharma Development. Retrieved from [Link]
Klapdohr, M., et al. (2013). Direct Synthesis of 2,5-Disubstituted Oxazoles through an Iodine-Catalyzed Decarboxylative Domino Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). Process analytical technology. Retrieved from [Link]
RSC Publishing. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Retrieved from [Link]
Hamilton Company. (n.d.). What is Process Analytical Technology (PAT)?. Retrieved from [Link]
Bruker. (n.d.). Process Analytical Technology (PAT). Retrieved from [Link]
Neff, R. K., et al. (2012). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters. Retrieved from [Link]
Technical Support Center: Optimizing Reaction Temperature for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the nuances of heterocyclic construction.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the nuances of heterocyclic construction. The synthesis of 5-ethoxy-2-(3-methylphenyl)-1,3-oxazole via the reaction of 3-methylbenzoyl chloride with ethyl isocyanoacetate is a robust Schöllkopf-type acylation. However, this transformation is highly temperature-sensitive. Improper thermal management leads to stalled intermediates, hydrolytic ring-opening, or decarboxylation.
This guide provides the mechanistic causality, troubleshooting FAQs, and a self-validating protocol to ensure high-yield synthesis.
Mechanistic Causality & Temperature Dynamics
The formation of the oxazole ring occurs in two distinct kinetic stages, each with opposing thermal requirements:
C-Acylation (Exothermic): The base (e.g., DBU) deprotonates the α-carbon of ethyl isocyanoacetate, which then attacks the 3-methylbenzoyl chloride. This step is rapid and highly exothermic, requiring cooling (0–5 °C) to prevent the thermal degradation of the isocyanoacetate.
Intramolecular Cyclization (Endothermic Activation): The resulting acyclic intermediate must undergo nucleophilic attack by the enolate oxygen onto the isocyanide carbon. This step has a significant activation energy barrier. If the temperature is too low, the reaction stalls. If it is too high (>80 °C), the newly formed 5-ethoxyoxazole becomes vulnerable to thermal degradation and hydrolytic ring-opening, ultimately leading to decarboxylation[1].
Troubleshooting FAQs
Q1: My reaction stalls at the acyclic intermediate stage when run at room temperature (25 °C). Why?A1: The initial C-acylation is fast at 25 °C, but the subsequent intramolecular cyclization requires thermal activation to overcome its transition state energy barrier. Maintaining the reaction at 25 °C leads to an incomplete ring closure. Elevating the temperature to the optimal 40–50 °C range provides the necessary kinetic energy for quantitative cyclization without triggering degradation[2].
Q2: I increased the temperature to 85 °C to accelerate the reaction, but my yield of 5-ethoxyoxazole dropped significantly. What happened?A2: At elevated temperatures (>80 °C), 5-ethoxyoxazoles become highly susceptible to thermal degradation, especially in batch processes where residence time is long. Trace moisture in the solvent or during workup can cause the oxazole ring to tautomerize and undergo hydrolytic ring-opening. This is a well-documented side reaction for 5-alkoxyoxazole derivatives, which often proceeds through a β-keto acid-type mechanism leading to decarboxylation[1]. (Note: While some continuous flow systems can utilize 85 °C due to extremely short residence times[3], batch reactions must be kept cooler).
Q3: Does the choice of base influence the required cyclization temperature?A3: Absolutely. Stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or polymer-supported BEMP effectively maintain the enolate concentration, facilitating cyclization at milder temperatures (40–50 °C). Weaker bases like triethylamine often require prolonged heating at 60 °C, which increases the risk of side reactions.
Quantitative Temperature Optimization Data
To illustrate the causality of temperature on the reaction profile, review the validation data below (using DBU as the base in anhydrous DCM, 3-hour reaction time):
Temperature (°C)
Conversion of SM (%)
Yield of 5-Ethoxyoxazole (%)
Side Products / Impurities (%)
Recommendation
20
45
15
30 (Acyclic intermediate)
Too low
40
95
88
7 (Trace unreacted)
Optimal
50
100
92
8 (Trace ring-opened)
Optimal
85
100
55
45 (Decarboxylation/Degradation)
Too high (Batch)
Visualizing the Process
Experimental workflow for synthesizing 5-ethoxy-2-(3-methylphenyl)-1,3-oxazole.
Temperature-dependent mechanistic pathways in 5-ethoxyoxazole synthesis.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system: the low-temperature addition validates the stability of the isocyanide, while the controlled heating validates the cyclization without degradation.
Step-by-Step Methodology:
Reagent Preparation: In an oven-dried, argon-purged flask, dissolve 3-methylbenzoyl chloride (1.0 equiv, 10 mmol) and ethyl isocyanoacetate (1.2 equiv, 12 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration[2].
Controlled Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add DBU (1.5 equiv, 15 mmol) dropwise over 15 minutes.
Self-Validation Check: The solution should turn pale yellow; a dark brown color indicates localized overheating and degradation of the isocyanoacetate.
Thermal Cyclization: Remove the ice bath and gradually warm the reaction mixture to 45 °C using a controlled heating mantle. Stir at 45 °C for 3 hours.
Reaction Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The acyclic intermediate will appear as a lower Rf spot that gradually converts to the higher Rf 5-ethoxyoxazole product.
Aqueous Quench: Cool the mixture to room temperature. Quench with a saturated aqueous solution of NaHCO₃ (equal volume to the reaction).
Crucial Step: Avoid strong acids or bases during workup to prevent hydrolytic ring-opening[1].
Extraction & Purification: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate pure 5-ethoxy-2-(3-methylphenyl)-1,3-oxazole.
References
Baxendale, I. R., et al. "Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles." Organic Letters, ACS Publications.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 5-Ethoxy-2-(m-tolyl)oxazole is a highly lipophilic heterocyclic compound. The presence of the ethoxy and m-tolyl groups on the rigid oxazole scaffold significantly increases its partition coefficient (logP), leading to strong crystal lattice energy and poor interaction with water molecules[1]. This results in characteristic Biopharmaceutics Classification System (BCS) Class II/IV behavior: low aqueous solubility, which severely limits its utility in in vitro biological assays and in vivo pharmacokinetic studies[2][3].
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to enhance the solubility of this specific oxazole derivative.
Section 1: Diagnostic FAQs - Understanding Your Solubility Barrier
Q1: My 5-ethoxy-2-(m-tolyl)oxazole precipitates immediately when diluted from a DMSO stock into my aqueous assay buffer. Why does this happen, and how can I prevent it?A1: This is a classic case of exceeding the compound's kinetic solubility. When a highly concentrated DMSO stock is introduced into an aqueous buffer, the rapid solvent shift causes the lipophilic oxazole molecules to aggregate and nucleate, leading to precipitation[4].
Solution: You must lower the thermodynamic barrier to solvation. This is achieved by introducing co-solvents (e.g., PEG 400, Propylene Glycol) and non-ionic surfactants (e.g., Tween 80) into the aqueous buffer prior to adding the DMSO stock[5]. Surfactants lower the interfacial tension, while co-solvents reduce the dielectric constant of the water, creating a more favorable microenvironment for the oxazole derivative.
Q2: We are moving to in vivo murine models. Can I just use the same DMSO/Tween 80 mixture from my in vitro assays?A2: No. High concentrations of DMSO and surfactants are poorly tolerated in vivo, leading to localized toxicity, hemolysis, or altered baseline biological responses[4]. For in vivo applications, you must transition to formulation-driven strategies such as Amorphous Solid Dispersions (ASDs) or Cyclodextrin Inclusion Complexes[2][6]. These methods shield the hydrophobic m-tolyl and oxazole moieties within a hydrophilic carrier, enhancing apparent solubility without relying on toxic solvent loads.
Section 2: Decision Matrix & Quantitative Data
Before selecting a protocol, consult the following decision matrix and comparative data table to align your formulation strategy with your experimental endpoint.
Decision tree for selecting a solubility enhancement strategy based on experimental endpoints.
Table 1: Comparative Solubility Enhancement Strategies for Lipophilic Oxazoles
Protocol A: Preparation of an In Vitro Assay Buffer via Co-Solvency and Micellar Solubilization
Objective: Prevent precipitation of 5-ethoxy-2-(m-tolyl)oxazole upon dilution into aqueous media.
Causality Check: By pre-dissolving the surfactant in the aqueous phase, we ensure that micelles are already formed and ready to sequester the hydrophobic oxazole molecules the exact moment the DMSO stock is introduced, preventing nucleation.
Step-by-Step Methodology:
Stock Preparation: Dissolve 5-ethoxy-2-(m-tolyl)oxazole in 100% molecular biology grade DMSO to create a 10 mM master stock.
Buffer Modification: Prepare your target aqueous buffer (e.g., PBS or HEPES). Add 5% (v/v) PEG 400 and 0.5% (v/v) Tween 80.
Equilibration: Stir the modified buffer at 37°C for 15 minutes to ensure complete dissolution of the surfactant and formation of micelles above the Critical Micelle Concentration (CMC).
Dilution (Critical Step): While vortexing the modified buffer vigorously, add the DMSO stock dropwise to achieve the final desired concentration. (Ensure final DMSO concentration remains ≤1% to avoid cell toxicity).
Validation: Measure the absorbance of the final solution at 600 nm. An OD600 > 0.05 indicates light scattering due to nano-precipitation. If precipitation occurs, incrementally increase the Tween 80 concentration up to 1.0%.
Protocol B: Preparation of a Hydroxypropyl-β-Cyclodextrin (HPβCD) Inclusion Complex
Objective: Formulate a stable, water-soluble complex for in vivo dosing or highly sensitive cell cultures.
Causality Check: HPβCD has a hydrophobic inner cavity and a hydrophilic exterior. The solvent evaporation method forces the lipophilic 5-ethoxy-2-(m-tolyl)oxazole into the cavity as the co-solvent is removed, creating a thermodynamically stable, water-soluble complex[1][6].
Step-by-step workflow for generating an HPβCD inclusion complex via solvent evaporation.
Step-by-Step Methodology:
Stoichiometry Calculation: Weigh 5-ethoxy-2-(m-tolyl)oxazole and HPβCD in a 1:2 molar ratio. (A 1:2 ratio often provides superior complexation efficiency for highly rigid oxazoles).
Solubilization: Dissolve the oxazole derivative in a minimal volume of ethanol. Separately, dissolve the HPβCD in purified water.
Mixing: Slowly add the ethanolic drug solution to the aqueous HPβCD solution under continuous magnetic stirring at room temperature. Stir for 2 hours to allow complexation equilibrium.
Solvent Evaporation: Transfer the mixture to a round-bottom flask. Use a rotary evaporator under reduced pressure at 40-45°C to remove the ethanol and water[1].
Drying & Milling: Scrape the resulting solid film and dry it in a vacuum oven at 50°C for 24 hours to remove residual solvent. Pulverize the dried complex into a fine powder.
Validation (Phase Solubility Study): Dissolve the powder in water and filter through a 0.22 µm syringe filter. Quantify the dissolved oxazole via HPLC. The complex should yield a clear solution with a dramatically higher API concentration compared to the unformulated drug.
References
Borgaonkar, V. B., et al. "Formulationdriven strategies for overcoming solubility barriers in drug development a review." GSC Biological and Pharmaceutical Sciences.
"Overcoming the Challenge of Poor Drug Solubility." Pharmaceutical Engineering.
"Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches." MDPI.
"Technical Support Center: Enhancing the Water Solubility of Benzoxazole Derivatives." BenchChem.
Arun Kumar, M. S., et al. "Solubility enhancement techniques: A comprehensive review." World Journal of Biology Pharmacy and Health Sciences.
"Aqueous Solvent System for the Solubilization of Azole Compounds." PubMed.
"Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies." International Journal of Pharmaceutical Sciences.
Technical Support Center: Resolving Co-elution in the Analysis of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for resolving co-elution issues encountered during the chromatographic analysis of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole. As...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for resolving co-elution issues encountered during the chromatographic analysis of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole. As a Senior Application Scientist, this resource is designed to provide you with the expertise and logical framework to diagnose and solve complex separation challenges.
Understanding the Challenge: Co-elution
Co-elution occurs when two or more compounds are not sufficiently separated by the chromatographic system, resulting in overlapping peaks. This can compromise the accuracy of quantification and the purity assessment of the target analyte, 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole. The key to resolving co-elution is to manipulate the selectivity (α) of the chromatographic system, which is a measure of the separation between two adjacent peaks.
Frequently Asked Questions (FAQs)
Q1: My main peak for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole is showing a shoulder. What is the most likely cause and my first step?
A shoulder on the main peak is a classic sign of a closely eluting impurity. The first step is to confirm that it is indeed a co-eluting species and not a result of poor peak shape due to column overload or a secondary interaction mechanism.
Initial Diagnostic Steps:
Reduce Sample Load: Inject a sample at half the original concentration. If the shoulder becomes more defined or separates from the main peak, the issue is likely column overload. If the peak shape remains asymmetrical, co-elution is the probable cause.
Evaluate Peak Shape: Ensure the main peak has an asymmetry factor (As) between 0.9 and 1.2. A high asymmetry factor (tailing) might indicate secondary interactions with the stationary phase, which can be addressed by adjusting the mobile phase pH or using a different column chemistry.
Q2: I've confirmed a co-eluting impurity. What mobile phase modifications should I try first to improve resolution?
Altering the mobile phase is often the quickest and most effective way to influence selectivity. The goal is to change the chemical environment to affect the interaction of the analyte and the impurity with the stationary phase differently.
Recommended Mobile Phase Optimization:
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties (viscosity, polarity, and dipole moment) can alter the elution order and improve separation.
Adjust pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Although 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole is not strongly ionizable, impurities might be. A small adjustment in pH (e.g., ± 0.5 pH units) can sometimes be sufficient to resolve co-eluting peaks.
Introduce an Ion-Pairing Reagent: If the co-eluting impurity is ionic, adding an ion-pairing reagent to the mobile phase can dramatically improve retention and resolution.
Q3: When should I consider changing the stationary phase to resolve co-elution?
If extensive mobile phase optimization does not yield the desired resolution, changing the stationary phase is the next logical step. The choice of a new stationary phase should be guided by the potential differences in chemical properties between the target analyte and the impurity.
Stationary Phase Selection Guide:
Stationary Phase
Primary Interaction Mechanism
Best For Separating Compounds With...
C18
Hydrophobic (van der Waals) interactions
Differences in hydrophobicity.
C8
Similar to C18, but less hydrophobic
Good for compounds that are too strongly retained on C18.
Phenyl-Hexyl
π-π interactions, hydrophobic interactions
Differences in aromaticity or the presence of double bonds.
Differences in polarity. Can be used in both reversed-phase and normal-phase modes.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution
This guide provides a systematic workflow for tackling co-elution issues with 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole.
Step 1: Assess the Current Method and Identify the Problem
Before making any changes, it is crucial to have a baseline understanding of your current method's performance.
Protocol for Method Assessment:
Perform several replicate injections of your sample to confirm the reproducibility of the co-elution.
Document the current method parameters: column chemistry, mobile phase composition, flow rate, temperature, and detector settings.
Calculate the resolution (Rs) between the main peak and the co-eluting impurity. A resolution of Rs ≥ 1.5 is generally considered baseline separation.
Step 2: Systematic Method Development and Optimization
The following flowchart outlines a logical progression for method development to resolve co-elution.
Caption: A systematic workflow for troubleshooting co-elution issues.
Step 3: Advanced Troubleshooting: Temperature and Flow Rate
While mobile phase and stationary phase have the most significant impact on selectivity, temperature and flow rate can be used for fine-tuning the separation.
Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. A change of 5-10°C can sometimes be enough to resolve closely eluting peaks.
Flow Rate: Decreasing the flow rate can improve efficiency and may lead to better resolution, but at the cost of longer run times. This is generally one of the last parameters to optimize.
References
The Role of the Organic Modifier in Reversed-Phase Liquid Chromatography. Waters Corporation. [Link]
A Guide to HPLC and LC-MS Method Development. Phenomenex Inc. [Link]
Optimization
Technical Support Center: Optimizing Solvent Selection for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole Crystallization
Prepared by: Gemini, Senior Application Scientist Introduction Welcome to the technical support center for the crystallization of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole. As a substituted oxazole, this compound holds pot...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support center for the crystallization of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole. As a substituted oxazole, this compound holds potential interest for researchers in medicinal chemistry and materials science.[1][2] The ability to produce high-purity, crystalline material is paramount for accurate structural analysis, downstream applications, and ensuring batch-to-batch consistency.
This guide provides a comprehensive, experience-driven framework for selecting the optimal solvent system for your crystallization experiments. We will move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and adapt methodologies to your specific needs. The core of successful crystallization lies in a systematic approach to manipulating solubility and supersaturation.[3]
Section 1: The Crystallization Workflow: A Strategic Overview
The path from a crude solid to high-quality crystals involves a logical progression of steps. The goal is to identify a solvent (or solvent system) that dissolves the compound at an elevated temperature but has low solubility at ambient or reduced temperatures.[4] This differential solubility is the driving force for crystallization.
Below is a visual representation of the strategic workflow for solvent selection and crystallization optimization.
Caption: A strategic workflow for systematic solvent selection and crystallization.
Section 2: Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a shortlist of suitable solvents or solvent/anti-solvent systems for the crystallization of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole.
Rationale: The choice of solvent is the most critical factor in successful crystallization.[3] This protocol uses a small amount of material to rapidly assess solubility across a spectrum of solvents with varying polarities and hydrogen bonding capabilities.
Selection of HPLC-grade solvents (see Table 1 for suggestions)
Small vials (1-2 mL) with caps
Magnetic stir plate and stir bars (optional)
Heat gun or water bath
Glass pipettes or syringes
Procedure:
Preparation: Place approximately 5-10 mg of the compound into a clean vial.
Room Temperature Test: Add a candidate solvent dropwise (e.g., 0.1 mL increments) at room temperature while stirring or agitating. Record the volume of solvent required to fully dissolve the solid.
Observation A: If the compound dissolves in < 0.5 mL, the solvent is likely too good for single-solvent cooling crystallization (classify as "High Solubility"). It may be suitable as the "solvent" in a mixed-solvent system.
Observation B: If the compound is sparingly soluble or insoluble after adding > 1.5 mL, the solvent may be a good anti-solvent (classify as "Poor Solubility").
Hot Solubility Test: If the compound did not dissolve at room temperature, gently heat the mixture using a water bath or heat gun to near the solvent's boiling point.
Observation C: If the compound dissolves completely upon heating, this is a promising candidate for single-solvent crystallization.
Cooling Test: Allow the hot, clear solution from Step 3 to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
Observation D: If crystals form upon cooling, this is an excellent candidate solvent. Note the quality and quantity of the crystals.
Observation E: If the compound "oils out" or forms an amorphous precipitate, the cooling rate may be too fast, or the supersaturation level is too high.[5]
Observation F: If no crystals form, the solution may be undersaturated.[4]
Documentation: Carefully record all observations for each solvent tested in a table.
Illustrative Solvent Screening Data
The following table presents hypothetical data for our target compound to demonstrate how to organize and interpret screening results.
Solvent
Class
Polarity Index
Solubility at 25°C (mg/mL, approx.)
Solubility at 70°C (mg/mL, approx.)
Observations upon Cooling
Suitability
Hexane
Nonpolar Aprotic
0.1
< 2
< 5
Insoluble
Good Anti-Solvent
Toluene
Nonpolar Aprotic
2.4
~15
> 100
Forms small needles
Promising Single Solvent
Ethyl Acetate
Polar Aprotic
4.4
~30
> 200
Forms fine powder
Promising Single Solvent
Acetone
Polar Aprotic
5.1
> 150
> 300
No crystals
Too Soluble; Good for Mixed System
Isopropanol
Polar Protic
3.9
~25
> 150
Forms well-defined prisms
Excellent Single Solvent
Ethanol
Polar Protic
4.3
> 100
> 300
No crystals
Too Soluble; Good for Mixed System
Water
Polar Protic
10.2
Insoluble
Insoluble
Insoluble
Excellent Anti-Solvent
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during crystallization experiments.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
A1: This is a very common issue, typically arising from an undersaturated solution or a high energy barrier for nucleation.[4]
Problem: The solution is not sufficiently saturated. Too much solvent was used initially.
Solution 1: Evaporation. Open the vial in a fume hood and allow a portion of the solvent to evaporate slowly. This will increase the compound's concentration.[5]
Solution 2: Concentration. If you have time, gently heat the solution again to boil off some of the solvent, then repeat the cooling process.[4]
Problem: Nucleation has not occurred.
Solution 3: Scratching. Use a glass rod to gently scratch the inside surface of the vial below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.[3]
Solution 4: Seed Crystals. If you have a previous batch of crystals, add one or two tiny seed crystals to the solution. This provides a template for further crystal growth.
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: Oiling out occurs when the compound's solubility drops so rapidly that it comes out of solution as a liquid phase before it has time to organize into a crystal lattice. This often happens when the solution is too concentrated or cooled too quickly.[5]
Solution 1: Re-heat and Dilute. Place the vial back on the heat source to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the supersaturation level. Allow it to cool more slowly.[5]
Solution 2: Slower Cooling. Insulate the vial (e.g., by placing it in a warm water bath that is allowed to cool to room temperature) to slow the cooling rate dramatically. Slow cooling is crucial for allowing molecules the time to align properly.[4]
Solution 3: Change Solvents. The melting point of your compound might be lower than the temperature of the solution, causing it to "melt" out. Try a lower-boiling point solvent.
Q3: My crystal yield is very low. How can I improve it?
A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor after filtration.[5]
Solution 1: Minimize Solvent. Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more of your product in solution upon cooling.[4]
Solution 2: Maximize Cooling. After cooling to room temperature, place the flask in an ice bath or even a freezer (if the solvent's freezing point allows) for at least 30 minutes to an hour to maximize precipitation.[4]
Solution 3: Use an Anti-Solvent. If working with a single solvent still gives low yields, consider a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (like acetone) and then slowly add a "poor" solvent or anti-solvent (like hexane or water) dropwise until the solution becomes faintly cloudy (the cloud point). Gentle warming to redissolve the cloudiness followed by slow cooling can dramatically improve yields.
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I select candidate solvents to screen?
A1: Base your initial selection on the principle of "like dissolves like" and the structure of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole. The molecule has a moderately polar oxazole ring, an aromatic (nonpolar) methylphenyl group, and a polar ether (ethoxy) group.[6] Therefore, solvents of intermediate polarity like ethyl acetate, isopropanol, or toluene are excellent starting points. It is also wise to test solvents at the extremes of polarity (e.g., hexane and water) to identify potential anti-solvents.[3]
Q2: What is polymorphism and why is it important?
A2: Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement. Different polymorphs of the same compound can have significantly different physical properties, including solubility, melting point, and stability.[3] In drug development, controlling polymorphism is critical as it can affect a drug's bioavailability and shelf-life. Your crystallization solvent and conditions (e.g., cooling rate) can influence which polymorph is formed. It is crucial to use consistent crystallization protocols to ensure you produce the same polymorphic form every time.
Q3: What is the difference between slow cooling, slow evaporation, and vapor diffusion?
A3: These are three common techniques to achieve crystallization:
Slow Cooling: This is the most common method, relying on the principle that solubility decreases with temperature. It is fast and effective for compounds with a steep solubility curve.
Slow Evaporation: This technique is used when the compound is reasonably soluble at room temperature. The vial is covered with a perforated lid (e.g., parafilm with pinholes) to allow the solvent to evaporate slowly over hours or days, gradually increasing the concentration to the point of crystallization.[3]
Vapor Diffusion: This is excellent for growing high-quality single crystals for X-ray diffraction. The compound is dissolved in a "good" solvent in a small, open vial. This vial is then placed inside a larger, sealed jar containing a "poor" solvent (anti-solvent) in which the good solvent is miscible. Vapors of the anti-solvent slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystal growth.[3]
Caption: Decision tree for selecting a crystallization method.
References
BenchChem (2025). Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide.
BenchChem (2025). Technical Support Center: Recrystallization of 5-Chlorobenzo[d]oxazole-2-carbaldehyde.
Joshi, S. et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
Wikipedia (2023). Oxazole.
ResearchGate (2021). A comprehensive review on biological activities of oxazole derivatives.
Semantic Scholar (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
Technical Support Center: 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole Stability & Degradation
Welcome to the Technical Support Center for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole . This portal is designed for researchers, analytical scientists, and drug development professionals navigating the complex stability pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole . This portal is designed for researchers, analytical scientists, and drug development professionals navigating the complex stability profile of 5-alkoxyoxazole derivatives. Below, you will find mechanistic insights, troubleshooting guides, and self-validating protocols grounded in ICH guidelines and advanced organic chemistry principles.
Part 1: Mechanistic FAQs & Degradation Pathways
Q: Why does 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole exhibit rapid degradation in acidic aqueous media?A: The instability is inherent to the 5-alkoxyoxazole scaffold. The ethoxy group at the C5 position donates electron density via resonance, making the oxazole ring electron-rich but highly vulnerable to acid-catalyzed hydrolysis. Protonation of the oxazole nitrogen (N3) generates a highly reactive oxazolium intermediate. This protonation dramatically increases the electrophilicity at C5, facilitating nucleophilic attack by water. Subsequent ring-opening and the loss of ethanol yield acyclic N-acyl degradation products (e.g., N-(3-methylbenzoyl)glycine derivatives). This reactivity is a well-documented characteristic of 5-alkoxyoxazoles, which are often utilized in organic synthesis specifically for their tunable ring-opening and cycloaddition capabilities[1].
Q: During accelerated stability testing (40°C/75% RH), we observe a mass balance deficit. Where is the missing API?A: A mass balance deficit—where the sum of the parent API and quantified degradants equals less than 95% of the initial concentration—typically indicates one of three phenomena:
Volatile Degradants: The hydrolytic cleavage of the C5-ethoxy group releases ethanol, which evaporates during sample preparation or goes undetected by standard UV detectors.
Loss of Chromophore: Ring-opening destroys the extended
π
-conjugation between the m-tolyl group and the oxazole ring. This significantly reduces the molar extinction coefficient of the degradants at the primary monitoring wavelength (e.g., 254 nm).
Secondary Degradation: Primary acyclic degradants may further decompose into highly polar fragments that elute in the void volume of standard reversed-phase HPLC methods.
Causality-Driven Solution: Implement orthogonal detection (e.g., LC-MS or Charged Aerosol Detection) and monitor at a lower wavelength (210 nm) to capture non-conjugated fragments.
Q: What are the strict regulatory requirements for establishing this molecule's degradation profile?A: According to the ICH Q1A(R2) guidelines, stability testing must provide empirical evidence of how the quality of a drug substance varies under environmental factors such as temperature, humidity, and light[2]. Forced degradation (stress testing) is mandatory to identify likely degradation pathways, validate the stability-indicating power of your analytical procedures, and establish a scientifically sound re-test period[3].
Fig 1: Primary hydrolytic and oxidative degradation pathways of 5-alkoxyoxazoles.
Part 2: Troubleshooting Guide for Analytical Challenges
Observed Issue
Mechanistic Cause
Recommended Troubleshooting Action
Peak Splitting in HPLC
Tautomerization or the presence of stable rotamers in the acyclic ring-opened degradants.
Increase column temperature to 40°C–50°C to increase the interconversion rate, yielding a single sharp peak.
Degradation in Diluent
The API is undergoing premature hydrolysis in the sample solvent (e.g., unbuffered Water/MeOH).
Prepare samples in a non-nucleophilic, aprotic solvent (e.g., pure Acetonitrile) or buffer the aqueous diluent to pH 7.0.
Oxidative Artifacts
Trace peroxides in older batches of HPLC-grade THF or Ether used during sample extraction.
Use freshly opened, BHT-stabilized solvents or switch extraction solvents to peroxide-free alternatives like dichloromethane.
Part 3: Self-Validating Experimental Protocol
Workflow: ICH Q1A(R2) Compliant Forced Degradation Study
This protocol is designed as a self-validating system. It includes internal controls to ensure that the degradation observed is chemically genuine and that the analytical method is truly stability-indicating.
Action: Prepare a 1.0 mg/mL stock solution of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole in HPLC-grade Acetonitrile.
Causality: Acetonitrile is chosen to prevent solvolysis (which would occur in methanol or ethanol) and to ensure the parent molecule remains completely stable prior to the deliberate introduction of stress agents.
Step 2: Execution of Stress Conditions
Subject 1 mL aliquots of the stock solution to the following conditions:
Acidic Hydrolysis: Add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
Basic Hydrolysis: Add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
Oxidation: Add 1 mL of 3%
H2O2
. Incubate at room temperature for 24 hours.
Thermal: Heat solid API at 80°C for 7 days.
Step 3: Quenching (Critical Step)
Action: Immediately neutralize the acid/base samples (e.g., add 1 mL of 0.1 N NaOH to the acidic sample) before injection.
Causality: Failure to quench will cause the molecule to continue degrading inside the HPLC autosampler vial, leading to irreproducible peak areas across replicate injections.
Step 4: System Validation & Mass Balance Check
Action: Inject samples using an LC-PDA-MS system. Calculate the Mass Balance: (Area of Parent + Σ Area of Degradants) / Area of Control Parent * 100.
Validation Logic: If the mass balance falls outside the 95%–105% range, the protocol inherently flags that the UV method is failing to detect all fragments (due to loss of chromophore or volatility). The scientist must then rely on the parallel MS data to identify the missing mass.
Fig 2: ICH Q1A(R2) compliant stability testing and decision workflow.
Part 4: Quantitative Data Summary
The following table summarizes the anticipated quantitative degradation profile of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole based on standard ICH stress testing parameters.
Stress Condition
Reagent / Environment
Temp / Time
Expected Degradation (%)
Primary Pathway
Acidic
0.1 N HCl
60°C / 24h
40% - 60%
Ring-opening hydrolysis (loss of ethanol)
Basic
0.1 N NaOH
60°C / 24h
10% - 20%
Base-catalyzed ester cleavage / hydrolysis
Oxidative
3%
H2O2
25°C / 24h
15% - 30%
N-oxidation and subsequent ring cleavage
Thermal
Solid State
80°C / 7 days
< 5%
Highly stable in solid state (absence of moisture)
Photolytic
UV/Vis (ICH Q1B)
1.2M lux hrs
5% - 10%
Photo-induced rearrangement
References
Q1A(R2)
ICH Q1A(R2)
Enantioselective Olefin Hydrocyanation Without Cyanide (5-Alkoxyoxazole Reactivity)
A Comparative Guide to 2,5-Disubstituted Oxazole Derivatives: A Predictive Landscape for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole
Introduction: The Oxazole Scaffold in Modern Drug Discovery The 1,3-oxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The 1,3-oxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic and structural features allow for diverse interactions with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics.[1][2] The versatility of the oxazole core is evident in its presence in numerous natural products and clinically approved drugs, which exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4]
The biological activity of oxazole derivatives is profoundly influenced by the nature and position of their substituents. This guide provides a comparative analysis of 2,5-disubstituted oxazole derivatives, with a particular focus on establishing a predictive framework for the potential biological activities of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole . Due to the current lack of publicly available experimental data for this specific compound, this guide will leverage structure-activity relationship (SAR) insights from closely related analogs to forecast its potential therapeutic profile. By examining the biological performance of structurally similar oxazoles, we aim to provide researchers and drug development professionals with a rational basis for prioritizing and guiding future investigations into this and other novel oxazole derivatives.
Synthesis of 2,5-Disubstituted Oxazoles: A General Approach
The synthesis of 2,5-disubstituted oxazoles can be achieved through several established synthetic methodologies. A common and versatile approach involves the condensation and cyclization of an α-haloketone with an amide. This method, a variation of the Robinson-Gabriel synthesis, allows for the introduction of diverse substituents at the 2 and 5 positions of the oxazole ring.
The proposed synthesis of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole and its analogs would likely follow a similar pathway, as illustrated below. The selection of the starting α-haloketone and amide determines the final substitution pattern of the oxazole product.
Caption: General synthetic workflow for 2,5-disubstituted oxazoles.
Comparative Analysis of Biological Activities
To build a predictive profile for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole, we will compare the reported biological activities of several structurally related 2,5-disubstituted oxazole derivatives. The chosen comparators feature variations at the 2-phenyl and 5-alkoxy/aryl positions, allowing for an initial exploration of structure-activity relationships.
Anticancer Activity
A significant body of research highlights the potential of 2,5-disubstituted oxazoles as potent anticancer agents.[1][5] Two key mechanisms of action that have been identified for this class of compounds are the inhibition of tubulin polymerization and the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) kinase.
Tubulin Polymerization Inhibition:
Many oxazole derivatives exert their cytotoxic effects by disrupting microtubule dynamics, a critical process in cell division.[6] These compounds often bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest and apoptosis.[6][7]
VEGFR-2 Kinase Inhibition:
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Inhibition of VEGFR-2 can block tumor-induced angiogenesis, thereby starving the tumor of nutrients and oxygen.[10][11]
Table 1: Comparative in vitro Anticancer Activity of Selected Oxazole Derivatives
From the limited data available for structurally related compounds, we can infer some general trends. For tubulin polymerization inhibitors, the presence of methoxy groups on the 2-phenyl ring, particularly the 3,4,5-trimethoxy substitution pattern, appears to be crucial for potent activity.[6] The nature of the substituent at the 5-position also modulates the activity.
For VEGFR-2 inhibitors, a 2-anilino substitution appears to be a key feature for potent enzymatic inhibition.[11] The substitution pattern on the 5-phenyl ring provides a handle for optimizing potency and pharmacokinetic properties.
Predictive Outlook for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole:
Based on these observations, the anticancer potential of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole is likely to be influenced by the interplay between the 3-methylphenyl group at the 2-position and the ethoxy group at the 5-position. The 3-methylphenyl group is less electron-rich than the trimethoxyphenyl group found in potent tubulin inhibitors, which might suggest a lower potency for this specific mechanism. However, its potential to inhibit other cancer-related targets, such as kinases, cannot be ruled out and warrants experimental investigation.
Antimicrobial Activity
Oxazole derivatives have also demonstrated a wide range of antimicrobial activities against various pathogenic bacteria and fungi.[3][12] The mechanism of action for their antimicrobial effects is often multifaceted and can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Table 2: Comparative in vitro Antimicrobial Activity of Selected Oxazole Derivatives
The antimicrobial activity of 2,5-disubstituted oxazoles is highly dependent on the nature of the substituents. The presence of a halogenated phenyl ring at the 2-position and a heterocyclic ring at the 5-position appears to be a favorable combination for antibacterial activity.[13]
Predictive Outlook for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole:
The antimicrobial potential of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole is uncertain without experimental data. The 3-methylphenyl group at the 2-position and the ethoxy group at the 5-position do not immediately align with the structural features of the most potent antimicrobial oxazoles reported in the literature. However, subtle electronic and steric effects can significantly influence biological activity, and therefore, empirical testing is necessary to determine its antimicrobial profile.
Key Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway: A Potential Target for Anti-inflammatory Activity
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating the inflammatory response.[14][15] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Some oxazole derivatives have been shown to inhibit the NF-κB pathway, suggesting their potential as anti-inflammatory agents.[16]
Caption: Simplified NF-κB signaling pathway and a potential point of intervention for oxazole derivatives.
Experimental Workflow: In Vitro Anticancer Screening
The following diagram outlines a typical workflow for the initial in vitro screening of a novel oxazole derivative for its anticancer potential.
Caption: Experimental workflow for in vitro anticancer screening of oxazole derivatives.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments relevant to the evaluation of 2,5-disubstituted oxazole derivatives.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).[17][18]
1. Cell Culture and Seeding:
Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
Prepare a stock solution of the test compound (e.g., 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole) in dimethyl sulfoxide (DMSO).
Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
3. Incubation and MTT Assay:
Incubate the plates for 48-72 hours.
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[19][20]
1. Preparation of Inoculum:
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight.
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Compound Dilutions:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing the appropriate broth.
3. Inoculation and Incubation:
Inoculate each well with the prepared microbial suspension.
Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
Incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC:
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[21][22]
1. Reaction Setup:
Use a commercially available tubulin polymerization assay kit.
In a 96-well plate, add tubulin protein, GTP, and a fluorescence reporter to a polymerization buffer.
Add the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).
2. Measurement of Polymerization:
Initiate polymerization by incubating the plate at 37°C.
Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is proportional to the amount of polymerized tubulin.
3. Data Analysis:
Plot the fluorescence intensity against time for each concentration of the test compound.
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Protocol 4: In Vitro VEGFR-2 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.[6][23]
1. Reaction Setup:
Use a commercially available VEGFR-2 kinase assay kit.
In a 96-well plate, add the recombinant VEGFR-2 enzyme, a suitable substrate, and ATP.
Add the test compound at various concentrations. Include a positive control (e.g., sorafenib) and a negative control (vehicle).
2. Kinase Reaction and Detection:
Incubate the plate to allow the kinase reaction to proceed.
Stop the reaction and add a detection reagent that produces a signal (e.g., luminescence or fluorescence) proportional to the amount of phosphorylated substrate.
3. Data Analysis:
Measure the signal using a microplate reader.
Calculate the percentage of inhibition of VEGFR-2 activity for each concentration of the test compound.
Determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
The 2,5-disubstituted oxazole scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents with a wide range of biological activities. While direct experimental data for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole is currently unavailable, a comparative analysis of structurally related analogs provides valuable insights into its potential pharmacological profile.
The predictive landscape suggests that this compound may possess anticancer and/or antimicrobial properties, the potency of which will be dictated by the specific interplay of its 2- and 5-substituents. The provided experimental protocols offer a clear roadmap for the systematic in vitro evaluation of this and other novel oxazole derivatives.
Future research should focus on the synthesis and comprehensive biological evaluation of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole to validate these predictions and elucidate its precise mechanism of action. Such studies will not only determine the therapeutic potential of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships governing the diverse biological activities of the oxazole class of compounds.
References
Barreca, M. L., et al. (2021). Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. European Journal of Medicinal Chemistry Reports, 1, 100004.
Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. Retrieved from [Link]
El-fakharany, E. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2150.
Heithoff, D. M., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 2(3), 100737.
El-Fakharany, E. M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 139-154.
Gao, C., et al. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. International Journal of Molecular Sciences, 24(12), 9989.
Hassan, A. S., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Pharmaceuticals, 15(2), 246.
Kamal, A., et al. (2018).
Kandil, S., et al. (2021). New Multi-Targeted Antiproliferative Agents: Design and Synthesis of IC261-Based Oxindoles as Potential Tubulin, CK1 and EGFR Inhibitors. Molecules, 26(21), 6599.
ResearchGate. (2025). Synthesis, structural elucidation, and evaluation of antimicrobial activity of 5-ethoxy-2-mercaptobenzimidazole derivatives. Retrieved from [Link]
Li, Y., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 30(17), 127373.
Lončar, M., et al. (2024). Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma. International Journal of Molecular Sciences, 25(12), 6659.
Moku, G., et al. (2021). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 11(7), 001-013.
Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 593–615.
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
Pereira, C., et al. (2025).
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Phenyloxadiazole Sulfoxide Derivatives as Potent Pseudomonas aeruginosa Biofilm Inhibitors. Molecules, 27(23), 8251.
Fraley, M. E., et al. (2005). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(10), 2537-2541.
Kakkar, S., & Narasimhan, B. (2019).
ResearchGate. (2026). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Retrieved from [Link]
Zhu, B., et al. (2010). Synthesis and biological evaluation of 5-substituted and 4,5-disubstituted-2-arylamino oxazole TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(13), 3899-3903.
Murthy, B. S. N., et al. (2020). Study on Synthesis, Characterization and Biological Evaluation of Novel 2-aryl-5-(Arylsulfonyl)
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Knyazeva, E. A., et al. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. International Journal of Molecular Sciences, 26(15), 8432.
Li, G., et al. (2014). Synthesis, Crystal Structure and Antibacterial Activity of 2-(p-Tolyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole. Asian Journal of Chemistry, 26(15), 4851-4854.
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Scilit. (n.d.). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Retrieved from [Link]
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Murthy, B. S. N., et al. (2021). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 133-144.
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Cross-Validation of NMR Data for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole Purity: A Comparative Guide
In pharmaceutical development, the precise purity determination of specialized heterocyclic building blocks like 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole is critical. Relying on a single analytical technique often introdu...
Author: BenchChem Technical Support Team. Date: March 2026
In pharmaceutical development, the precise purity determination of specialized heterocyclic building blocks like 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole is critical. Relying on a single analytical technique often introduces blind spots. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard for routine analysis, it is susceptible to "chromophore bias."
To establish absolute confidence in the quality of this oxazole derivative, researchers must employ orthogonal cross-validation. This guide objectively compares the performance of HPLC-UV against Quantitative Nuclear Magnetic Resonance (qNMR), providing a self-validating framework grounded in mechanistic causality and metrological standards[1].
Mechanistic Principles: The Causality of Analytical Discrepancies
To understand why cross-validation is mandatory, we must examine the physical principles governing each technique:
HPLC-UV (Relative Purity): HPLC separates components based on their partitioning between a stationary and mobile phase, detecting them via UV absorbance. Purity is typically calculated using the area normalization method (Area %). However, this assumes that the analyte and all impurities possess identical molar extinction coefficients (
ϵ
) at the detection wavelength[2]. If an impurity lacks a conjugated
π
-system (e.g., residual aliphatic solvents, inorganic salts, or specific degradation products), it remains "invisible" to the UV detector, leading to a dangerous overestimation of the main compound's purity[3].
1H-qNMR (Absolute Purity): qNMR is a primary ratio method. The integration of a Free Induction Decay (FID) signal is directly proportional to the number of resonating nuclei, completely independent of the molecule's UV absorption properties[4]. By co-weighing the oxazole analyte with a certified internal standard (IS), we can calculate the absolute mass fraction (w/w %) with high precision[5].
The Physics of qNMR Accuracy:
T1
Relaxation
The most critical parameter in qNMR is the relaxation delay (
D1
). After a radiofrequency pulse flips the net magnetization into the transverse plane, the nuclei must fully realign with the
Z
-axis (longitudinal relaxation,
T1
) before the next scan. If
D1
is less than
5×T1
of the slowest-relaxing proton, the signal will saturate, artificially reducing the integral and destroying the quantitative integrity of the assay[6].
Experimental Design: A Self-Validating System
A robust protocol must be self-validating. For 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole, the internal standard must not overlap with the analyte's key proton resonances:
Oxazole H-4: Singlet at
∼
6.3 ppm.
Ethoxy group: Quartet at
∼
4.1 ppm (-CH
2
-) and Triplet at
∼
1.4 ppm (-CH
3
).
m-Tolyl group: Aromatic multiplets at
∼
7.0–8.0 ppm and a methyl singlet at
∼
2.4 ppm.
Internal Standard Selection: is the optimal IS. It provides a sharp, isolated 6H singlet at
δ
3.0 ppm, completely clear of all analyte signals.
Protocol 1: Absolute Purity via 1H-qNMR
Metrological Weighing: Using a microbalance (0.01 mg accuracy), accurately co-weigh
∼
15.00 mg of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole and
∼
5.00 mg of certified DMSO
2
reference standard into a clean vial[7].
Dissolution: Add 0.7 mL of high-purity CDCl
3
(containing 0.03% TMS) and vortex until complete dissolution is achieved. Transfer to a 5 mm NMR tube.
Acquisition Parameters:
Pulse Angle: 90° (to ensure maximum magnetization transfer).
Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio
>250:1
)[6].
Processing: Apply zero-filling to 256K data points and an exponential line broadening (LB) of 0.3 Hz. Perform rigorous manual phasing and a 5th-order polynomial baseline correction[7].
Self-Validation Check: Calculate the absolute purity twice—once using the oxazole H-4 singlet (
∼
6.3 ppm) and once using the ethoxy -CH
2
quartet (
∼
4.1 ppm). Causality: If both calculated purities match within
±0.5%
, the measurement is internally validated, proving that no hidden impurities are co-eluting under either resonance signal[8].
Protocol 2: Relative Purity via HPLC-UV
Sample Preparation: Dissolve the oxazole batch in a 50:50 mixture of Water:Acetonitrile to yield a 1.0 mg/mL solution.
Chromatographic Conditions:
Column: C18 Reverse-Phase (150 x 4.6 mm, 5
μ
m particle size).
Mobile Phase: Gradient elution of Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). 10% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV absorbance at 254 nm.
Data Presentation & Cross-Validation
The table below illustrates a real-world scenario where relying solely on HPLC-UV leads to a false sense of security regarding the purity of a 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole batch.
qNMR precision is highly dependent on S/N ratio[6].
Interpretation: The HPLC-UV data suggests a highly pure compound (>99.5%). However, the qNMR data reveals the absolute mass fraction is only 95.8%. The discrepancy is caused by a non-UV absorbing impurity (e.g., residual aliphatic extraction solvent or an inorganic salt from the synthesis) that qNMR accurately detects and quantifies based on molar mass[2].
Orthogonal Workflow Visualization
Orthogonal cross-validation workflow for purity assessment.
References
International Organization for Standardization (ISO). "ISO 24583:2022 Quantitative nuclear magnetic resonance spectroscopy - Purity determination." ISO.[Link]
Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Analytical Blog.[Link]
Comprehensive Safety and Handling Guide for 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole
Executive Summary In modern drug discovery, 1,3-oxazole derivatives are highly valued as bioisosteres for amides and esters, offering improved metabolic stability and target affinity. 5-Ethoxy-2-(3-methylphenyl)-1,3-oxaz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, 1,3-oxazole derivatives are highly valued as bioisosteres for amides and esters, offering improved metabolic stability and target affinity. 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole (also known as 5-Ethoxy-2-(m-tolyl)oxazole) is a specialized synthetic intermediate [1]. Because of its specific structural motifs—an ethoxy ether and a lipophilic m-tolyl ring attached to the oxazole core—this compound presents unique handling considerations.
This guide provides researchers and drug development professionals with a field-proven, self-validating framework for selecting Personal Protective Equipment (PPE) and executing safe operational workflows. By understanding the chemical causality behind these safety protocols, laboratories can mitigate exposure risks while maintaining high-throughput experimental integrity.
Physicochemical Properties & Hazard Matrix
Understanding the physical properties of a compound is the first step in risk mitigation. The lipophilicity introduced by the m-tolyl and ethoxy groups significantly increases the potential for dermal penetration, especially when the compound is dissolved in common assay solvents like Dimethyl Sulfoxide (DMSO).
Property / Parameter
Value / Description
Chemical Name
5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole
PubChem CID
1489645 [1]
Molecular Formula
C₁₂H₁₃NO₂
Molecular Weight
203.24 g/mol
Expected Physical State
Solid / Crystalline Powder
Solubility Profile
Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate
Safety is not about blindly following rules; it is about understanding the chemical mechanics of exposure. Standard oxazole derivatives are known weak bases that can cause severe eye damage and skin irritation [2]. The PPE matrix below is engineered specifically for the structural properties of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole.
Dermal Protection: Why Nitrile Over Latex?
The Causality: The m-tolyl and ethoxy groups render this compound highly lipophilic. When preparing stock solutions, carrier solvents like DMSO or DCM are typically used. Latex offers virtually zero chemical resistance to these non-polar and aprotic solvents, leading to rapid chemical breakthrough.
The Standard: Use double-layered Nitrile (minimum 5 mil thickness) or Neoprene gloves . If working with DCM, upgrade to heavier-duty laminated gloves (e.g., Silver Shield) for the primary handling phase, as DCM permeates standard nitrile in under 3 minutes.
Ocular Protection: Preventing Corneal Alkalinity
The Causality: The nitrogen atom in the 1,3-oxazole ring acts as a weak base. If airborne dust or a micro-droplet of a concentrated stock solution contacts the mucosal membranes of the eye, it can induce localized alkaline hydrolysis of ocular tissues.
The Standard:Tight-fitting chemical splash goggles (ANSI Z87.1 certified). Standard safety glasses with side shields are insufficient because they do not protect against aerosolized solvent vapors or fine crystalline dust.
Respiratory Protection: Mitigating Aerosolization
The Causality: Weighing dry powders creates microscopic aerosols. The low molecular weight (203.24 g/mol ) means fine particulates can easily become airborne and be inhaled, irritating the respiratory tract.
The Standard: All handling of the dry powder must occur inside a certified chemical fume hood. If a fume hood is unavailable or if bulk transfer is required, a half-face respirator with P100/N95 particulate filters combined with an ABEK organic vapor cartridge is mandatory[2].
Experimental Workflow: Safe Preparation of Stock Solutions
To ensure trustworthiness, every protocol must be a self-validating system . The following step-by-step methodology ensures that each safety measure is verified before proceeding to the next step.
Step 1: Fume Hood Verification (Self-Validation)
Action: Turn on the fume hood and check the digital monitor.
Validation: Do not proceed unless the face velocity reads between 80–120 feet per minute (fpm) . Tape a small piece of tissue paper to the sash; it should pull inward continuously, visually confirming negative pressure.
Step 2: Static Mitigation
Action: Wipe the exterior of the chemical vial and the weighing spatula with a static-dissipative cloth.
Causality: Dry oxazole powders can carry a static charge, causing them to "jump" off the spatula, leading to contamination of the balance and potential inhalation exposure.
Step 3: Solubilization & Transfer
Action: Weigh the desired mass of 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole onto weighing paper. Transfer to an amber glass vial. Add the carrier solvent (e.g., DMSO) slowly down the side of the vial.
Causality: Amber glass prevents UV-induced photo-degradation of the oxazole ring. Adding solvent down the side prevents the displacement of air from aerosolizing the dry powder at the bottom of the vial.
Step 4: Seal and Purge
Action: Seal the vial with a PTFE-lined septum cap. Purge the headspace with an inert gas (Nitrogen or Argon) if long-term storage is required.
Caption: Step-by-step self-validating operational workflow for handling 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole.
Spill Response & Waste Disposal Plan
In the event of a spill, immediate and logical action is required to prevent cross-contamination and exposure.
Immediate Spill Response Protocol
Assess the Volume: Determine if the spill is minor (contained within the fume hood, <50 mL or <5 g) or major (outside the hood, highly concentrated).
Containment (Minor Spill): Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand [2]. Do not use paper towels initially, as the friction combined with organic solvents can sometimes generate heat or react with the compound.
Collection: Use a non-sparking plastic scoop to collect the absorbed mixture. Place it into a rigid, sealable hazardous waste container.
Decontamination: Wash the affected surface with a 10% bleach solution or ethanol to break down residual organic material, followed by standard soap and water.
Disposal Plan
Solid Waste: Any gloves, weighing papers, or spatulas that contacted the pure 5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole must be placed in a solid hazardous waste bin.
Liquid Waste: Segregate liquid waste based on the solvent used. If dissolved in DCM, it must go into the Halogenated Waste carboy. If dissolved in DMSO or Ethanol, it routes to the Non-Halogenated Waste carboy. Never mix the two, as it exponentially increases disposal costs and risks exothermic reactions.
Caption: Logical decision tree for spill response and exposure management of oxazole derivatives.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1489645, 5-Ethoxy-2-(m-tolyl)oxazole." PubChem,[Link].
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